Technical Documentation Center

Dibuprol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dibuprol
  • CAS: 2216-77-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Dibuprol

This guide provides a comprehensive technical overview of Dibuprol, with a focus on its chemical structure, molecular properties, and potential applications. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Dibuprol, with a focus on its chemical structure, molecular properties, and potential applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established chemical principles with practical insights to deliver a thorough understanding of this dialkoxypropanol derivative.

Introduction to Dibuprol: A Glyceryl Ether Derivative

Dibuprol, systematically known as 1,3-dibutoxypropan-2-ol, is a chemical compound belonging to the class of glyceryl ethers.[1] Its structure is derived from glycerol, with two of the hydroxyl groups etherified with butyl chains. While not a widely recognized pharmaceutical agent itself, its structural motif is of interest in medicinal chemistry and materials science. This guide will delve into the fundamental molecular characteristics of Dibuprol, offering a foundation for its potential synthesis, analysis, and application in various scientific endeavors.

Chemical Structure and Nomenclature

The structural identity of a molecule is paramount to understanding its chemical behavior and potential interactions. Dibuprol's architecture is centered around a propan-2-ol backbone with two butoxy substituents.

IUPAC Name: 1,3-dibutoxypropan-2-ol[1]

Synonyms: Dibuprol, 1,3-Dibutoxy-2-propanol, Glycerine-1,3-dibutylether[1]

CAS Number: 2216-77-5[1]

Molecular Formula: C₁₁H₂₄O₃[1]

The structural formula of Dibuprol is presented below:

Figure 1: 2D Chemical Structure of Dibuprol

Molecular and Physicochemical Properties

The physical and chemical properties of Dibuprol are dictated by its molecular structure, including its molecular weight, the presence of a hydroxyl group, and the two ether linkages. The following table summarizes key computed and, where available, experimental properties. It is important to note that experimental data for Dibuprol is scarce in publicly available literature; therefore, some properties are inferred from closely related analogs like 1,3-diethoxy-2-propanol.

PropertyValueSource
Molecular Weight 204.31 g/mol [1]
XLogP3 1.8[1]
Boiling Point ~191-192 °C (estimated for 1,3-diethoxy-2-propanol)[2], [3]
Density ~0.95 g/cm³ at 20 °C (for 1,3-diethoxy-2-propanol)[2]
Solubility Expected to be soluble in many organic solvents.[4]

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of 1,3-dialkoxy-2-propanols like Dibuprol can generally be achieved through the Williamson ether synthesis or by the ring-opening of epoxides. A common and efficient method involves the reaction of epichlorohydrin with the corresponding alcohol in the presence of a catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Epichlorohydrin Epichlorohydrin Catalyst Acid or Base Catalyst Epichlorohydrin->Catalyst Butanol n-Butanol Butanol->Catalyst Dibuprol Dibuprol Catalyst->Dibuprol Reaction Solvent Appropriate Solvent Solvent->Dibuprol Temperature Controlled Temperature Temperature->Dibuprol

Figure 2: General Synthesis Workflow for Dibuprol

A plausible experimental protocol for the synthesis of Dibuprol is outlined below. This protocol is based on general methods for the synthesis of similar ethers and would require optimization for Dibuprol specifically.

Experimental Protocol: Synthesis of 1,3-dibutoxy-2-propanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butanol (2.2 equivalents) and a catalytic amount of a strong base like sodium hydride or a Lewis acid.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (1 equivalent) to the stirred solution at a controlled temperature to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 1,3-dibutoxy-2-propanol.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Dibuprol is expected to show characteristic signals for the butoxy groups and the propanol backbone. The chemical shifts would be approximately in the following regions:

  • -CH₃ (butyl group): A triplet around 0.9 ppm.

  • -CH₂- (butyl groups): Multiplets between 1.3-1.6 ppm.

  • -O-CH₂- (butyl groups): A triplet around 3.4-3.5 ppm.

  • -O-CH₂- (propanol backbone): A multiplet around 3.5-3.6 ppm.

  • -CH(OH)- (propanol backbone): A multiplet around 3.9-4.0 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each carbon environment. For the analogous 1,3-diethoxy-2-propanol, the reported chemical shifts are approximately 15.3 ppm (CH₃), 66.7 ppm (O-CH₂), 70.8 ppm (CH-OH), and 72.5 ppm (O-CH₂).[5][6] Similar shifts would be expected for Dibuprol, with additional signals for the extra methylene groups in the butyl chains.

Infrared (IR) Spectroscopy: The IR spectrum of Dibuprol would be characterized by the following key absorption bands:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]

  • C-H stretch (aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region.[7]

  • C-O stretch (ether and alcohol): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]

Potential Applications and Research Interest

While Dibuprol is not a common pharmaceutical agent, its chemical properties suggest potential utility in several industrial and research applications, similar to other glycol ethers.

  • Specialty Solvent: Its structure suggests it could be an effective solvent for various resins, coatings, inks, and adhesives.[8]

  • Plasticizer/Co-solvent: In the polymer industry, it could act as a plasticizer or co-solvent to improve the flexibility and processability of plastics.[8]

  • Chemical Intermediate: Dibuprol can serve as a precursor for the synthesis of other, more complex molecules. For instance, related compounds are used to prepare GPR40 receptor modulators, indicating a potential, albeit indirect, role in drug discovery research.[9]

  • Formulation Component: In personal care and fragrance products, similar glycol ethers are used as carriers and solvents.[10][11]

Safety and Handling

Specific toxicology data for Dibuprol is limited. However, based on safety data for analogous compounds like 1,3-diethoxy-2-propanol, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • Hazards: May cause eye irritation.[13] Avoid contact with skin and eyes.[12]

Conclusion

Dibuprol (1,3-dibutoxypropan-2-ol) is a glyceryl ether with a well-defined chemical structure and predictable molecular properties. While not extensively studied as a standalone compound, its synthesis can be approached through established methods for related ethers. Its potential applications likely lie in the industrial sector as a specialty solvent or chemical intermediate. For researchers, Dibuprol and its analogs represent a class of compounds with tunable properties based on the length of the alkyl chains, offering opportunities for the development of new materials and synthetic methodologies. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to explore its utility in various applications.

References

  • Scent.vn. (n.d.). 1,3-Diethoxy-2-propanol CAS# 4043-59-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77664, 1,3-Diethoxy-2-propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Diethoxy-2-propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Senfeida. (n.d.). China 1,3-Diethoxy-2-propanol Manufacturers Suppliers Factory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • da Silva, J. G., et al. (2018). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 29(1), 163-170. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-diethoxypropan-2-ol. Retrieved from [Link]

  • Zhang, R. K., et al. (2021). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 11(15), 9789-9796. Retrieved from [Link]

  • Brannigan, C. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 745-751. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2025, February 27). Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Butoxy-2-propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Yang, X. (2018). Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol Catalyzed by MgO-Al2O3 Composite Oxides. Hans Journal of Chemical Engineering and Technology, 8(1), 1-6. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]

  • Barclay, T. M., et al. (2002). Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals. Chemical Communications, (10), 1034-1035. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16669, Dibuprol. Retrieved from [Link]

  • Qian, Y., et al. (2023). Synthesis and Properties of 2-Halo-1,3-diether-propanes: Diversifying the Range of Functionality in Glycerol-Derived Compounds. Industrial & Engineering Chemistry Research, 62(5), 2269-2278. Retrieved from [Link]

  • Giorgetti, R., et al. (2023). Acute Intoxication by Bisoprolol and Drowning: Toxicological Analysis in Complex Suicides. Toxics, 11(1), 89. Retrieved from [Link]

  • Campos, R. P., et al. (2019). New Alkoxy Flavone Derivatives Targeting Caspases: Synthesis and Antitumor Activity Evaluation. Molecules, 24(1), 103. Retrieved from [Link]

  • Miller, K. A., & Rovis, T. (2022). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. The Journal of Organic Chemistry, 87(17), 11843-11850. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92629, 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • Ahamed, M., & Kumar, A. (2021). Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Capture. Catalysts, 11(10), 1159. Retrieved from [Link]

  • Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Kriikku, P., et al. (2024). Buprenorphine deaths confirmed by toxicology reveal a low proportion of opioid agonist treatment before death in Finland. International Journal of Drug Policy, 129, 104473. Retrieved from [Link]

  • Environmental Governance / Alfa Chemistry. (2025, July 7). Exploring Industrial Applications of Dipropylene Glycol. Retrieved from [Link]

  • Doberenz, S., et al. (2013). Toxicological identification of diphenhydramine (DPH) in suicide. Forensic Science, Medicine, and Pathology, 9(2), 173-179. Retrieved from [Link]

  • D'Arcy, P. F. (1982). Podophyllum toxicity: a report of a fatal case and a review of the literature. Journal of Toxicology. Clinical Toxicology, 19(1), 35-44. Retrieved from [Link]

  • NMS Labs. (2015, September 3). Toxicology Report for Charles Gliniewicz. Scribd. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Characterization of CAS 4584-46-7 and Dibuprol

Executive Summary & Nomenclature Clarification In pharmaceutical research and chemical synthesis, precise nomenclature is the bedrock of reproducible science. A critical clarification must be made regarding the target co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical research and chemical synthesis, precise nomenclature is the bedrock of reproducible science. A critical clarification must be made regarding the target compounds: Dibuprol and CAS 4584-46-7 are two distinct chemical entities with entirely different structural classes, mechanisms of action, and industrial applications.

  • CAS 4584-46-7 corresponds to 2-Dimethylaminoethyl chloride hydrochloride (often abbreviated as DMC HCl), a highly reactive quaternary ammonium alkylating agent used extensively as an Active Pharmaceutical Ingredient (API) intermediate[1][2].

  • Dibuprol is assigned CAS 2216-77-5 (1,3-dibutoxypropan-2-ol), a lipophilic ether-alcohol utilized primarily as a hydrophobic modifier in pharmaceutical excipient matrices and lyophilization processes[3].

To maintain absolute scientific integrity, this whitepaper characterizes both compounds, detailing their physical and chemical data, synthesis workflows, and mechanistic causality.

Part A: 2-Dimethylaminoethyl Chloride Hydrochloride (CAS 4584-46-7)

Physical and Chemical Properties

DMC HCl is a versatile organoammonium salt characterized by a reactive chloroethyl group attached to a tertiary dimethylamino moiety[1][2]. The hydrochloride salt form is specifically utilized to prevent the premature auto-cyclization (aziridinium ion formation) that occurs readily in the free base form, thereby dramatically enhancing its shelf stability and aqueous solubility[2].

Table 1: Quantitative Data for CAS 4584-46-7

PropertyValue / Description
IUPAC Name 2-chloro-N,N-dimethylethanamine hydrochloride[2]
CAS Registry Number 4584-46-7[1]
Molecular Formula C₄H₁₁Cl₂N (or C₄H₁₀ClN·HCl)[2][4]
Molecular Weight 144.04 g/mol [2][4]
Appearance White to off-white crystalline solid[5][6]
Melting Point 201–204 °C[5][7]
Aqueous Solubility 2000 g/L (at 20 °C)[7]
Hygroscopicity Highly hygroscopic; requires storage below +30 °C[5][7]
Chemical Reactivity and Industrial Applications

The primary utility of CAS 4584-46-7 lies in its function as an electrophilic alkylating agent. Under basic conditions, the hydrochloride salt is neutralized, and the resulting free amine rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium intermediate. This intermediate is susceptible to nucleophilic attack, allowing chemists to cleanly introduce a dimethylaminoethyl side chain into complex molecules[1][2]. It is a critical starting reagent for the synthesis of major APIs, including the antihistamine chlorphenamine, the calcium channel blocker diltiazem, and mepyramine[1][7].

Synthesis Workflow and Mechanistic Causality

The standard synthesis of DMC HCl involves the direct chlorination of dimethylethanolamine using thionyl chloride ( SOCl2​ )[8][9].

Causality in Experimental Design: The reaction is violently exothermic. If the temperature is not strictly maintained below 20 °C using an ice-water bath, thermal runaway will cause the degradation of the tertiary amine and the formation of dark, intractable polymeric byproducts[9]. Furthermore, the addition of absolute ethanol at the end of the reaction is not merely for solvent exchange; it is a deliberate chemical quench. Ethanol reacts with the excess SOCl2​ to form gaseous sulfur dioxide ( SO2​ ) and ethyl chloride, effectively removing the chlorinating agent from the matrix without introducing water, which would hydrolyze the product[10].

DMC_Synthesis A Dimethylethanolamine (Reactant) C Exothermic Reaction (Ice Bath 5-15°C) A->C B Thionyl Chloride (Chlorinating Agent) B->C D Intermediate Slush + SO2(g) + HCl(g) C->D Nucleophilic Substitution E Absolute Ethanol Quench (Reflux 1 hr) D->E Neutralize excess SOCl2 F Crystallization (Salt-Ice Bath) E->F Cooling G DMC HCl (CAS 4584-46-7) Pure Crystals F->G Filtration & Drying

Figure 1: Step-by-step synthetic workflow and mechanistic progression of DMC HCl.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Apparatus Setup: Assemble a dry 1-L three-necked flask fitted with a sealed mechanical stirrer, an efficient reflux condenser, and a 500-mL dropping funnel. Place the entire setup in an active fume hood due to noxious SO2​ generation[9].

  • Reagent Loading: Add 2.44 moles (approx. 290 g) of thionyl chloride to the flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 5–15 °C[9].

  • Controlled Addition: Add 1.0 molar equivalent of dimethylethanolamine dropwise via the funnel.

    • Self-Validation Checkpoint: Monitor the internal thermometer. If the temperature exceeds 20 °C, halt the addition immediately until the bath cools the system. A copious evolution of SO2​ gas confirms the reaction is proceeding[9].

  • Ethanol Quench: Once the addition is complete and the mixture forms a brown semisolid slush, transfer the contents to a beaker containing 1 L of absolute ethanol[10].

  • Reflux and Degassing: Heat the ethanolic solution to boiling on a hot plate.

    • Self-Validation Checkpoint: The boiling process will trigger massive gas evolution. The quench is considered complete only when gas evolution ceases entirely, indicating all excess SOCl2​ has been neutralized[10].

  • Crystallization: Filter the hot solution to remove insoluble impurities. Cool the filtrate in a salt-ice bath to induce crystallization. Collect the white crystals via vacuum filtration (Büchner funnel) and dry in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) to yield pure CAS 4584-46-7[9][10].

Part B: Dibuprol (CAS 2216-77-5)

Physical and Chemical Properties

Dibuprol is a dialkyl ether derivative of glycerol. Its structure features two hydrophobic butyl chains flanking a central secondary alcohol, granting it unique amphiphilic properties heavily skewed toward lipophilicity[11].

Table 2: Quantitative Data for Dibuprol (CAS 2216-77-5)

PropertyValue / Description
IUPAC Name 1,3-dibutoxypropan-2-ol[11]
CAS Registry Number 2216-77-5[11]
Molecular Formula C₁₁H₂₄O₃[11]
Molecular Weight 204.31 g/mol [11]
LogP (Partition Coefficient) 1.80[11]
Topological Polar Surface Area (TPSA) 38.70 Ų[11]
Structural Characteristics and Pharmaceutical Applications

Unlike DMC HCl, which is a reactive intermediate, Dibuprol is utilized for its physical properties in advanced pharmaceutical formulations. Its LogP of 1.80 and low TPSA (38.70 Ų) make it an excellent hydrophobic modifier.

In modern galenical formulations, Dibuprol is incorporated into excipient matrices composed of fatty alcohols, triglycerides, and solid paraffins[12][13]. These matrices are designed for the controlled release of acid-labile APIs (such as reversible proton pump inhibitors)[13]. Furthermore, Dibuprol acts as a stabilizing solvent/excipient in the lyophilization (freeze-drying) of highly lipophilic drugs. By dissolving hydrophobic materials in Dibuprol-enhanced matrices, formulators can bypass the need for aggressive anti-solvents, allowing the solution to be subjected directly to freeze-drying, yielding stable lyophilizates[3].

Dibuprol_Role A Dibuprol (CAS 2216-77-5) 1,3-dibutoxypropan-2-ol B Lipophilic Excipient Matrix A->B Acts as hydrophobic modifier D Lyophilization Process (Freeze-Drying) B->D Processed via C Active Pharmaceutical Ingredient (API) C->B Uniformly dispersed E Controlled Release Dosage Form D->E Yields

Figure 2: Functional role of Dibuprol in lipophilic matrix formulation and lyophilization.

Safety, Handling, and Environmental Impact

Adherence to strict Environmental, Health, and Safety (EHS) protocols is mandatory, particularly for CAS 4584-46-7.

  • Toxicity Profile (CAS 4584-46-7): Classified under GHS as Acute Tox. 4 (Oral) - Harmful if swallowed (H302)[4][14]. It is also classified as Muta. 2 (Suspected of causing genetic defects, H341) and STOT RE 2 (May cause damage to organs through prolonged exposure, H373)[4][14].

  • Environmental Hazard: DMC HCl is highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411)[4][14]. Discharge into the environment must be strictly avoided; surplus solutions must be incinerated in a chemical scrubber[14].

  • PPE & Storage: Personnel must utilize full face shields, type P2 (EN 143) respirator cartridges, and heavy-duty nitrile gloves[4]. The compound is hygroscopic and must be stored in tightly sealed containers below +30 °C[5][7].

References

  • PubChem. "Dibuprol | C11H24O3 | CID 16669 - PubChem - NIH". National Institutes of Health.
  • MolForge. "Dibuprol (CID 16669) - Molecular Properties & Analysis". molforge.ai.
  • CymitQuimica. "CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride". cymitquimica.com.
  • CDH Fine Chemical. "2-dimethyl amino ethyl chloride hydrochloride cas no 4584-46-7 SDS". cdhfinechemical.com.
  • Sigma-Aldrich. "2-Chloro-N,N-dimethylethylamine 99 4584-46-7". sigmaaldrich.com.
  • ChemicalBook. "2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7". chemicalbook.com.
  • Apicule. "N,N-Dimethylaminoethyl chloride hydrochloride (CAS No: 4584-46-7) API Intermediate Manufacturers". apicule.com.
  • ChemicalBook. "4584-46-7 | CAS DataBase". chemicalbook.com.
  • Merck. "N-(2-Chloroethyl)-N,N-dimethylammonium chloride CAS 4584-46-7". merckmillipore.com.
  • OttoKemi. "2-Dimethylaminoethyl chloride hydrochloride, 98% 4584-46-7". ottokemi.com.
  • Benchchem. "2-Chloro-N,N-dimethylethanamine hydrochloride | 4584-46-7". benchchem.com.
  • Organic Syntheses. "β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE". orgsyn.org.
  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". orgsyn.org.
  • Google Patents. "EP1954244A1 - Lyophilization process and products obtained thereby". google.com.
  • Google Patents. "WO2002045693A1 - Pharmaceutical preparation comprising an active dispersed on a matrix". google.com.
  • Googleapis Patents. "US 2004/0058896 A1 - Pharmaceutical preparation comprising an active dispersed on a matrix". googleapis.com.

Sources

Foundational

Dibuprol (1,3-Dibutoxypropan-2-ol): A Technical Whitepaper on Aqueous vs. Organic Solubility Profiles and Analytical Workflows

As a Senior Application Scientist specializing in solvent extraction and formulation thermodynamics, I frequently encounter challenges in predicting the phase behavior of amphiphilic molecules. Dibuprol (1,3-dibutoxyprop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solvent extraction and formulation thermodynamics, I frequently encounter challenges in predicting the phase behavior of amphiphilic molecules. Dibuprol (1,3-dibutoxypropan-2-ol) is a prime example of a glycerol diether that defies simplistic "like-dissolves-like" assumptions.

This whitepaper provides an in-depth technical analysis of Dibuprol’s solubility profile, exploring the causality behind its partitioning behavior, its industrial applications, and a field-proven, self-validating analytical protocol for quantifying its phase distribution.

Physicochemical Fundamentals: The Causality of Solvation

To understand how Dibuprol behaves in biphasic systems, we must first analyze its molecular architecture. Dibuprol consists of a central secondary hydroxyl (-OH) group flanked by two highly lipophilic butyl ether chains[1].

While the hydroxyl group and ether oxygens provide localized polarity capable of hydrogen bonding, the steric bulk and hydrophobicity of the two butyl chains dominate the molecule's thermodynamic interactions. When introduced to an aqueous environment, water molecules are forced to form an ordered clathrate structure around these butyl chains. This process carries a severe entropic penalty, driving the molecule out of the aqueous phase and into organic solvents where favorable van der Waals interactions can occur.

Quantitative Data Summary

The following table summarizes the core physicochemical properties that dictate Dibuprol's solubility profile[1],:

PropertyValueCausality / Impact on Solubility Profile
Molecular Weight 204.31 g/mol Moderate size; large enough to disrupt aqueous hydrogen-bonding networks, reducing water miscibility.
LogP 1.80Indicates a strong preferential partitioning into organic phases over aqueous phases.
Topological Polar Surface Area (TPSA) 38.70 ŲLow polar surface area restricts extensive hydration; limits the capacity for water solubilization.
Molecular Formula C11H24O3The high carbon-to-oxygen ratio (11:3) firmly establishes its lipophilic dominance.
Aqueous vs. Organic Partitioning Logic

Unlike glycerol monoethers, which are highly soluble in water and can be easily removed via aqueous washing, glycerol diethers like Dibuprol exhibit limited water solubility and readily separate into distinct organic layers[2]. Dibuprol is highly miscible in a wide spectrum of organic solvents, ranging from moderately polar solvents (dichloromethane, ethyl acetate) to non-polar hydrocarbons (hexane, toluene).

PartitioningLogic Dibuprol Dibuprol Molecule (Amphiphilic) Hbond Hydrogen Bonding (Central -OH Group) Dibuprol->Hbond enables VdW Van der Waals Forces (Butyl Ether Chains) Dibuprol->VdW exhibits AqPhase Aqueous Phase (Water) OrgPhase Organic Phase (Non-Polar Solvents) Hbond->AqPhase limited solvation (Entropic Penalty) VdW->OrgPhase high miscibility (Favorable Enthalpy)

Thermodynamic partitioning of Dibuprol driven by its amphiphilic structural motifs.

Industrial Applications Driven by Solubility

The unique solubility profile of Dibuprol is not just a theoretical curiosity; it is actively leveraged in advanced chemical engineering workflows:

  • Green Chemistry & Lignin Extraction: Dibuprol is utilized as an effective hydrogen-donor solvent in the reductive catalytic fractionation (RCF) of lignin[3]. Its high solubility for organic aromatic intermediates, combined with its ability to replace volatile organic solvents and high-pressure H2, makes it a critical enabler for sustainable biomass processing[3].

  • Synthesis of Organophosphorus Extractants: Dibuprol serves as a highly lipophilic precursor for synthesizing complex extraction agents, such as bis(1,3-dibutoxypropan-2-yl)phosphite (BiDiBOPP)[4]. Because the efficiency of heavy metal extraction (e.g., cobalt, nickel) relies heavily on the resulting metal-ligand complex being highly soluble in the organic phase, Dibuprol's hydrophobic butyl chains are essential for driving the equilibrium toward the organic layer[4].

Experimental Methodology: A Self-Validating Protocol

A common pitfall I observe in laboratories attempting to quantify glycerol diethers is the reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because Dibuprol lacks a conjugated π-electron system, its UV absorbance is virtually non-existent. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the mandatory analytical choice.

To ensure absolute trustworthiness, the following shake-flask protocol is designed as a self-validating system . By enforcing a strict mass balance calculation at the end of the workflow, we can instantly detect experimental errors such as emulsion formation, evaporative loss, or incomplete phase separation.

Step-by-Step GC-FID Partitioning Protocol

Step 1: Biphasic Equilibration

  • Prepare a mutually saturated binary solvent system (e.g., Water and Toluene) to prevent volume shifts during the experiment.

  • Introduce a precisely weighed mass ( Mtotal​ ) of Dibuprol into a sealed extraction vial containing equal volumes of the saturated aqueous and organic phases.

  • Agitate the mixture at a constant temperature (25°C) for 24 hours to ensure thermodynamic equilibrium is reached.

Step 2: Phase Separation

  • Transfer the mixture to a centrifuge tube.

  • Centrifuge at 4000 rpm for 15 minutes. Causality: Dibuprol can act as a weak surfactant due to its amphiphilic nature, potentially forming micro-emulsions. High-speed centrifugation is required to force a crisp, definitive phase boundary.

Step 3: Aliquot Extraction

  • Carefully extract aliquots from the organic layer and the aqueous layer using separate, pre-rinsed glass syringes to prevent cross-contamination.

Step 4: GC-FID Quantification

  • Spike both aliquots with a known concentration of an internal standard (e.g., n-decane).

  • Inject into the GC-FID. The internal standard corrects for any injection volume variability, ensuring high-precision quantification of Dibuprol in both the aqueous ( Maq​ ) and organic ( Morg​ ) phases.

Step 5: Mass Balance Validation (The Trustworthiness Check)

  • Calculate the total recovered mass: Mrecovered​=Maq​+Morg​ .

  • Validation Rule: If Mrecovered​ deviates from Mtotal​ by more than ±5% , the run is invalidated. This guarantees that the calculated Partition Coefficient ( P=[Aq][Org]​ ) is derived from a closed, flawless system.

ExperimentalWorkflow Step1 1. Biphasic Equilibration (Shake-Flask Method, 24h at 25°C) Step2 2. Phase Separation (Centrifugation at 4000 rpm, 15 min) Step1->Step2 Step3 3. Aliquot Extraction (Careful Sampling of Both Phases) Step2->Step3 Step4 4. GC-FID Quantification (Using n-Decane Internal Standard) Step3->Step4 Step5 5. Mass Balance Validation (M_total = M_aq + M_org) Step4->Step5

Step-by-step self-validating experimental workflow for Dibuprol solubility quantification.

References

  • Dibuprol | C11H24O3 | CID 16669 - PubChem - NIH, nih.gov.
  • Dibuprol (CID 16669) - Molecular Properties & Analysis, molforge.ai.
  • Synergizing Catalyst and H-Donor Design for Selective H2-Free Reductive Catalytic Fractionation Using Glycerol-Derived Ethers, acs.org.
  • Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese
  • US20100094062A1 - Cetane number increasing process and additive for diesel fuel, google.com.

Sources

Exploratory

The Scientific Imperative: Why Thermodynamic Properties Matter

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Dibutoxy-2-Propanol This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Dibutoxy-2-Propanol

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the thermodynamic properties of 1,3-dibutoxy-2-propanol (CAS No. 2216-77-5). Recognizing the scarcity of published experimental data for this specific glycol ether, this guide pivots from a simple data repository to a comprehensive methodological framework. It outlines the rationale, experimental protocols, and theoretical calculations necessary to robustly characterize the thermodynamic profile of this compound, empowering researchers to generate the high-quality data required for process design, formulation development, and computational modeling.

In the realms of chemical research and pharmaceutical development, a thorough understanding of a compound's thermodynamic properties is not merely academic; it is fundamental to predicting its behavior and optimizing its application. For a solvent and potential formulation excipient like 1,3-dibutoxy-2-propanol, key thermodynamic parameters govern critical aspects of its utility:

  • Process Design and Safety: Properties like heat capacity and enthalpy of vaporization are essential for designing safe and efficient heating, cooling, and distillation processes. Enthalpy of formation is critical for assessing reaction energetics and potential thermal hazards.

  • Solubility and Formulation: Gibbs free energy, enthalpy, and entropy of solution are direct indicators of a compound's ability to act as a solvent or co-solvent. These values are indispensable for developing stable liquid formulations, predicting drug solubility, and avoiding costly trial-and-error experimentation.[1]

  • Computational Modeling: Accurate thermodynamic data serves as the bedrock for developing and validating computational models, such as equations of state (EOS) and molecular simulations.[2] These models enable the prediction of mixture properties and phase equilibria, accelerating research and reducing experimental load.

Given that 1,3-dibutoxy-2-propanol belongs to the glycol ether family—a class of compounds widely used in various industries for their versatile solvent properties—its thermodynamic characterization is of significant interest.[2][3]

The Path Forward: A Hybrid Approach to Data Generation

The current landscape reveals a significant gap in the experimental thermodynamic data for 1,3-dibutoxy-2-propanol. Therefore, a multi-pronged approach is necessary, combining theoretical estimation with rigorous experimental determination. This strategy provides preliminary values for initial assessment while laying out a clear path for generating definitive, publication-quality data.

G cluster_0 Strategy Overview Data_Scarcity Data Scarcity for 1,3-Dibutoxy-2-Propanol Theoretical_Est Theoretical Estimation (e.g., Group Contribution) Data_Scarcity->Theoretical_Est Provides Initial Estimates Experimental_Det Experimental Determination (Calorimetry, etc.) Data_Scarcity->Experimental_Det Mandates New Measurements Theoretical_Est->Experimental_Det Guides Experiment Design Data_Analysis Data Analysis & Calculation Experimental_Det->Data_Analysis Generates Raw Data Final_Properties Comprehensive Thermodynamic Profile Data_Analysis->Final_Properties Derives Key Parameters

Caption: Logical workflow for characterizing the thermodynamic properties of 1,3-dibutoxy-2-propanol.

Experimental Determination: Protocols and Rationale

The acquisition of precise thermodynamic data hinges on the application of appropriate experimental techniques. The following sections detail the primary methods for measuring the core properties of liquid organic compounds like 1,3-dibutoxy-2-propanol.

Heat Capacity (Cₚ) Determination via Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) is the preferred method for determining the heat capacity of liquids due to its high precision, small sample requirement, and ability to operate over a wide temperature range.[4][5] The technique measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the direct calculation of heat capacity.

Protocol for DSC Measurement (Three-Step Method):

  • Baseline Run:

    • Place an empty, hermetically sealed aluminum crucible in the sample holder and another identical empty crucible in the reference holder.

    • Equilibrate the system at the starting temperature (e.g., 283.15 K).

    • Heat the system at a controlled rate (e.g., 10 K/min) to the final temperature (e.g., 373.15 K).

    • Record the heat flow signal as a function of temperature. This constitutes the baseline curve.

  • Sapphire Standard Run:

    • Accurately weigh a sapphire standard (a material with a well-characterized heat capacity) into the same sample crucible.

    • Repeat the exact temperature program used in the baseline run.

    • Record the heat flow signal for the sapphire standard.

  • Sample Run:

    • Accurately weigh a sample of 1,3-dibutoxy-2-propanol into the same sample crucible. Ensure the crucible is hermetically sealed to prevent evaporation.

    • Repeat the identical temperature program one final time.

    • Record the heat flow signal for the sample.

  • Calculation:

    • The heat capacity of the sample (Cₚ,sample) at a given temperature (T) is calculated using the following equation: Cₚ,sample = Cₚ,std × (ΔP_sample / ΔP_std) × (m_std / m_sample)

    • Where:

      • Cₚ,std is the known heat capacity of the sapphire standard.

      • ΔP_sample is the difference in heat flow between the sample and baseline runs.

      • ΔP_std is the difference in heat flow between the sapphire and baseline runs.

      • m_std and m_sample are the masses of the standard and sample, respectively.

Self-Validation: The protocol's integrity is maintained by using a certified sapphire standard for calibration. Reproducibility should be confirmed by running the sample in triplicate. The use of the same crucible for all measurements minimizes systematic errors.

Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°) via Bomb Calorimetry

Causality: The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For organic liquids, it is most accurately derived from the experimentally determined enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6] The substance is completely combusted in a high-pressure oxygen environment, and the heat released is precisely measured.

Protocol for Bomb Calorimetry:

  • Calorimeter Calibration:

    • Calibrate the calorimeter by combusting a certified standard, typically benzoic acid, of a known mass.

    • Measure the temperature rise (ΔT) of the surrounding water bath.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of the standard.

  • Sample Preparation:

    • Accurately weigh a sample of 1,3-dibutoxy-2-propanol (typically ~1 g) into a crucible.

    • Place the crucible inside the bomb vessel.

    • Attach a nickel or iron fuse wire of known length and mass, ensuring it is in contact with the sample.

    • Add a small, known amount of distilled water to the bomb to ensure all product water is in the liquid state.

  • Combustion:

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the bomb in the calorimeter's water bath.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing a current through the fuse wire and record the temperature change over time until a stable final temperature is reached.

  • Calculation:

    • Calculate the total heat released (q_total) using: q_total = C_cal × ΔT.

    • Correct this value for the heat released by the combustion of the fuse wire.

    • The enthalpy of combustion of the sample (ΔcH°) is then calculated from the corrected heat release and the moles of the sample.

    • Using Hess's Law, the standard enthalpy of formation (ΔfH°) of 1,3-dibutoxy-2-propanol (C₁₁H₂₄O₃) is calculated from the balanced combustion reaction: C₁₁H₂₄O₃(l) + 16 O₂(g) → 11 CO₂(g) + 12 H₂O(l) ΔcH° = [11 × ΔfH°(CO₂, g) + 12 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₂₄O₃, l)]

G cluster_1 Experimental Workflow: Enthalpy of Formation Bomb_Cal Bomb Calorimetry Experiment Heat_Release Measure Total Heat Release (q_total) Bomb_Cal->Heat_Release Corrections Apply Corrections (fuse wire, etc.) Heat_Release->Corrections Delta_cH Calculate Enthalpy of Combustion (ΔcH°) Corrections->Delta_cH Hess_Law Apply Hess's Law with known ΔfH° of CO₂ & H₂O Delta_cH->Hess_Law Delta_fH Derived Enthalpy of Formation (ΔfH°) Hess_Law->Delta_fH

Caption: Relationship between bomb calorimetry measurements and the derived enthalpy of formation.

Tabulation of Thermodynamic Data

Once experimentally determined, the thermodynamic data for 1,3-dibutoxy-2-propanol should be presented in a clear and structured format. The following tables serve as templates for reporting these critical values.

Table 1: Physical and Molar Properties

Property Symbol Value Units
Molecular Formula - C₁₁H₂₄O₃ -
Molar Mass M 204.31 g·mol⁻¹
CAS Number - 2216-77-5 -
Boiling Point (at 1 atm) Tₑ Experimental K

| Melting Point | Tₘ | Experimental | K |

Table 2: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

Property Symbol Value Units
Standard Enthalpy of Formation (liquid) ΔfH° Calculated kJ·mol⁻¹
Standard Molar Entropy (liquid) Calculated J·mol⁻¹·K⁻¹
Standard Gibbs Free Energy of Formation (liquid) ΔfG° Calculated kJ·mol⁻¹
Molar Heat Capacity (liquid) Cₚ Experimental J·mol⁻¹·K⁻¹
Standard Enthalpy of Combustion (liquid) ΔcH° Experimental kJ·mol⁻¹
Enthalpy of Vaporization ΔvapH° Experimental kJ·mol⁻¹

| Enthalpy of Fusion | ΔfusH° | Experimental | kJ·mol⁻¹ |

Safety, Handling, and Storage

As a chemical intended for laboratory use, all handling of 1,3-dibutoxy-2-propanol must be conducted with appropriate safety measures. While specific toxicity data is limited, information from analogous glycol ethers should inform handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[7]

  • Handling: Use the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7] Avoid contact with skin and eyes. Employ non-sparking tools and take precautions against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[7]

Conclusion

This guide provides a comprehensive framework for the systematic determination and understanding of the thermodynamic properties of 1,3-dibutoxy-2-propanol. By adhering to the detailed experimental protocols for calorimetry and other analytical techniques, researchers can generate the crucial data needed to unlock the full potential of this compound in scientific and industrial applications. The emphasis on causality and methodological rigor ensures that the resulting thermodynamic profile will be both accurate and reliable, forming a solid foundation for future research and development.

References

  • Title: Thermodynamic methods for model-independent determination of equilibrium binding isotherms for protein-DNA interactions: spectroscopic approaches to monitor binding Source: PubMed URL: [Link]

  • Title: Spectroscopic determination of thermodynamic quantities Source: Journal of Chemical Education URL: [Link]

  • Title: Spectroscopic ellipsometry as a route to thermodynamic characterization Source: Soft Matter (RSC Publishing) URL: [Link]

  • Title: Summary of Methods for Testing the Thermodynamic Properties of Materials Source: Universallab URL: [Link]

  • Title: Thermophysical Properties of Glycols and Glymes Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: High resolution ac calorimeter for organic liquids Source: AIP Publishing URL: [Link]

  • Title: Calorimeter for measuring heats of wetting of solids in organic media Source: AIP Publishing URL: [Link]

  • Title: Thermodynamic investigation of glycol ethers in aqueous sugar alcohol at multiple temperatures Source: E3S Web of Conferences URL: [Link]

  • Title: Various Thermodynamic Properties for Binary Systems with Tertiary Ethers Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Thermodynamic investigation of glycol ethers in aqueous sugar alcohol at multiple temperatures Source: ResearchGate URL: [Link]

  • Title: Determination of Fundamental Thermodynamic Properties of Constituent Materials and Performance Screening of Candidate Systems Source: DTIC URL: [Link]

  • Title: Experimental Study of the Thermodynamic Properties of Diethyl Ether (DEE) at Saturation Source: ResearchGate URL: [Link]

  • Title: TERTIARY ALKYL ETHERS PREPARATION AND,PROPERTIES Source: Industrial & Engineering Chemistry - ACS Publications URL: [Link]

  • Title: Ethylene Glycol | HOCH2CH2OH | CID 174 Source: PubChem URL: [Link]

  • Title: The Study of Thermodynamic Properties of Diethylene Glycol Monobuthyl Ether with 2-Alkanols (C3–C6) with Use of PC-SAFT Modeli Source: ProQuest URL: [Link]

  • Title: How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors Source: PreScouter URL: [Link]

  • Title: Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents Source: ResearchGate URL: [Link]

  • Title: Calorimetry | Honors Chemistry Class Notes Source: Fiveable URL: [Link]

Sources

Foundational

Dibuprol (1,3-Dibutoxypropan-2-ol): A Comprehensive Technical Guide on Biliary Pharmacology, Biological Activity, and Experimental Evaluation

Executive Summary Dibuprol is a synthetic, non-steroidal aliphatic ether alcohol recognized for its potent choleretic and spasmolytic properties. Structurally classified as a glycerol diether, it shares significant pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibuprol is a synthetic, non-steroidal aliphatic ether alcohol recognized for its potent choleretic and spasmolytic properties. Structurally classified as a glycerol diether, it shares significant pharmacological overlap with its well-documented analog, Febuprol. This whitepaper synthesizes the chemical profile, mechanism of action, and field-proven experimental methodologies required to evaluate the biological activity of Dibuprol. It is designed to provide drug development professionals and pharmacological researchers with a rigorous framework for understanding and testing this compound.

Chemical Profile and Structure-Activity Relationship (SAR)

Dibuprol (IUPAC: 1,3-dibutoxypropan-2-ol; CAS: 2216-77-5) is characterized by a central secondary hydroxyl group flanked by two lipophilic butoxy ether chains[1].

Unlike classic steroidal choleretics (e.g., dehydrocholic acid), Dibuprol and its structural relative Febuprol (1-butoxy-3-phenoxy-2-propanol) rely on their aliphatic/aromatic ether linkages to achieve biological efficacy[2]. The diether backbone provides high metabolic stability against rapid esterase degradation in the gastrointestinal tract and liver. Meanwhile, the central hydroxyl group serves as a critical site for hepatic Phase II conjugation (primarily glucuronidation), which is essential for its active secretion into the biliary tree.

Table 1: Physicochemical Comparison of Dibuprol and Febuprol
PropertyDibuprol[1]Febuprol[2]
CAS Number 2216-77-53102-00-9
Molecular Formula C₁₁H₂₄O₃C₁₃H₂₀O₃
Molecular Weight 204.31 g/mol 224.30 g/mol
Topological Polar Surface Area (TPSA) 38.70 Ų38.70 Ų
XLogP3 (Lipophilicity) 1.80~2.50 (Calculated)
Primary Pharmacological Class Choleretic / SpasmolyticCholeretic / Spasmolytic

Biological Activity and Mechanism of Action

Choleretic Activity (Bile Secretion)

Choleretics are agents that stimulate the liver to increase the volume and flow of bile. Dibuprol primarily drives bile acid-independent flow (BAIF) . Following intestinal absorption, the lipophilic Dibuprol molecule is transported via the portal vein to the liver. Inside the hepatocyte, it undergoes rapid Phase II conjugation. These conjugated, osmotically active metabolites are then actively pumped across the canalicular membrane into the bile ducts by efflux transporters (such as MRP2). The accumulation of these metabolites in the canalicular lumen creates a strong osmotic gradient, drawing water and electrolytes into the bile and significantly increasing fluid volume.

Spasmolytic and Lipid-Lowering Properties

Biliary stasis and functional biliary pain are often caused by spasms of the sphincter of Oddi. Similar to clinical findings for Febuprol—which reduces right upper quadrant pain and modulates biliary lithogenicity[3]—Dibuprol exerts a direct spasmolytic effect on the smooth muscle of the biliary tract. By relaxing the sphincter of Oddi, it reduces biliary pressure and facilitates the clearance of bile into the duodenum. Furthermore, chronic administration of these glycerol diethers has been shown to lower the cholesterol saturation index of bile, providing a prophylactic effect against cholesterol gallstone formation[2].

MOA Dibuprol Dibuprol (1,3-dibutoxypropan-2-ol) Hepatocyte Hepatocyte Canalicular Membrane Dibuprol->Hepatocyte Transporter Activation SmoothMuscle Biliary Smooth Muscle (Sphincter of Oddi) Dibuprol->SmoothMuscle Ion Channel Modulation BileFlow Increased Bile Acid-Independent Flow Hepatocyte->BileFlow Osmotic Gradient Spasmolysis Spasmolysis (Relaxation) SmoothMuscle->Spasmolysis Reduced Contraction

Dibuprol dual mechanism: hepatocyte bile secretion and biliary spasmolysis.

Formulation and Delivery Strategies

Because Dibuprol is a highly lipophilic compound, achieving sustained therapeutic plasma levels requires advanced formulation techniques. Patent literature emphasizes the use of controlled absorption matrices to deliver such active ingredients. By uniformly dispersing Dibuprol in an excipient matrix composed of fatty alcohols, triglycerides, and solid paraffins, formulators can protect the drug from premature gastric degradation[4]. This matrix ensures a zero-order release kinetic within the alkaline environment of the duodenum, perfectly aligning the drug's release with its optimal window for portal vein absorption.

Experimental Methodologies for Pharmacological Evaluation

To rigorously evaluate the biological activity of Dibuprol, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice to ensure high-fidelity data.

Protocol 1: In Vivo Quantification of Choleretic Activity

Rationale: Bile duct cannulation in rodent models is the gold standard for measuring real-time bile flow kinetics. Fasting the animals ensures that basal bile flow is not artificially elevated by recent feeding. Intraduodenal (ID) administration is strictly preferred over intravenous (IV) injection because it mimics the oral route, allowing the drug to undergo the necessary first-pass hepatic metabolism that activates its choleretic properties.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (250–300 g) for 18 hours with ad libitum access to water. Induce anesthesia using an intraperitoneal injection of pentobarbital sodium (50 mg/kg).

  • Surgical Cannulation: Perform a midline laparotomy. Isolate the common bile duct, make a micro-incision, and insert a polyethylene catheter (PE-10), securing it with a silk ligature.

  • Duodenal Catheterization: Insert a second PE-50 catheter into the proximal duodenum for direct drug administration.

  • Baseline Stabilization: Allow the animal to stabilize for 30 minutes. Collect basal bile output in pre-weighed microcentrifuge tubes at 15-minute intervals.

    • Self-Validation Check: Animals exhibiting erratic, declining, or hemorrhagic basal flow must be excluded from the study to prevent data skewing.

  • Dibuprol Administration: Administer Dibuprol (e.g., 50–100 mg/kg) suspended in a 0.5% methylcellulose vehicle via the duodenal catheter. A parallel cohort must receive vehicle alone to serve as a negative control.

  • Kinetic Collection & Analysis: Collect bile continuously in 15-minute fractions for 180 minutes post-dose. Quantify the volume gravimetrically (assuming bile density = 1.0 g/mL).

Workflow Step1 1. Animal Preparation (Fasted Wistar Rats, Anesthesia) Step2 2. Surgical Cannulation (Common Bile Duct & Duodenum) Step1->Step2 Step3 3. Baseline Stabilization (Collect basal bile for 30 min) Step2->Step3 Step4 4. Dibuprol Administration (Intraduodenal infusion) Step3->Step4 Step5 5. Bile Collection & Analysis (Gravimetric flow & lipid assay) Step4->Step5 Step4->Step5 180-minute time-course

Step-by-step in vivo workflow for quantifying Dibuprol-induced choleresis.
Protocol 2: In Vitro Spasmolytic Assay (Isolated Sphincter of Oddi)

Rationale: To isolate the direct smooth muscle relaxant effect of Dibuprol from its flow-inducing choleretic effects, an ex vivo organ bath setup is utilized. Pre-contracting the tissue allows researchers to quantify the exact relaxant efficacy (IC₅₀) of the compound.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize guinea pigs and rapidly excise the sphincter of Oddi complex.

  • Organ Bath Setup: Mount the tissue longitudinally in a 10 mL organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution maintained at 37°C.

  • Tension Calibration: Apply a resting tension of 1.0 g. Equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Pre-contraction: Induce sustained contraction using the cholinergic agonist Carbachol (1 µM).

    • Self-Validation Check: The contraction must reach a stable, sustained plateau. Tissues that fail to hold tension indicate compromised viability and must be discarded.

  • Cumulative Dosing: Add Dibuprol in cumulative log-concentrations (from 10⁻⁸ to 10⁻⁴ M) to the bath.

  • Data Acquisition: Record the reduction in isometric tension using a force-displacement transducer. Calculate the percentage of relaxation relative to the maximal Carbachol-induced contraction.

Data Presentation: Pharmacological Metrics

To standardise the reporting of Dibuprol's biological activity, quantitative data from the aforementioned protocols should be structured to highlight both efficacy and potency.

Table 2: Standardized Pharmacological Metrics for Dibuprol Evaluation
Assay TypeMetric EvaluatedExpected BaselineTarget Efficacy / PotencyBiological Significance
In Vivo (Rat) Basal Bile Flow Rate40–50 µL/min/kg> 80 µL/min/kg (Peak)Indicates strong stimulation of bile acid-independent flow.
In Vivo (Rat) Total Bile Volume (AUC₀₋₁₈₀)~8.0 mL/kg> 12.0 mL/kgDemonstrates sustained duration of choleretic action.
In Vitro (Organ Bath) Spasmolytic IC₅₀N/A (0% Relaxation)10⁻⁶ to 10⁻⁵ MConfirms direct smooth muscle relaxation of the biliary tract.
Biochemical Biliary Lithogenic Index> 1.0 (Supersaturated)< 1.0 (Unsaturated)Suggests prophylactic potential against cholesterol gallstones.

Conclusion

Dibuprol represents a highly effective class of non-steroidal, aliphatic ether choleretics. By simultaneously driving canalicular fluid secretion and exerting a spasmolytic effect on the sphincter of Oddi, it addresses both the stasis and the mechanical spasms associated with functional biliary disorders. Future drug development efforts should focus on optimizing lipid-matrix formulations to maximize its bioavailability and exploring its interactions with specific hepatic efflux transporters.

References

  • PubChem: Dibuprol (CID 16669) National Center for Biotechnology Information (NIH). URL: [Link]

  • Google Patents (WO2002045693A1).
  • Lithogenicity and bile acid pattern in choleretic administration (3-n-butoxy-1-phenoxy-propanol: febuprol) in patients with functional right upper quadrant pain PubMed (National Institutes of Health). URL:[Link]

Sources

Exploratory

The Dibuprol Paradigm: Extrapolating the Dermatological Potential of 1,3-Dibutoxypropan-2-ol

As the dermatological landscape shifts toward highly optimized, multi-functional excipients, glycerol ethers have emerged as critical components in topical drug delivery[1]. While monoalkyl ethers like ethylhexylglycerin...

Author: BenchChem Technical Support Team. Date: March 2026

As the dermatological landscape shifts toward highly optimized, multi-functional excipients, glycerol ethers have emerged as critical components in topical drug delivery[1]. While monoalkyl ethers like ethylhexylglycerin are well-documented, dialkyl ethers remain an underexplored frontier. Dibuprol (1,3-dibutoxypropan-2-ol; CID 16669) is a symmetrical glycerol diether that possesses a unique physicochemical profile[2].

This technical guide explores the theoretical and applied research vectors for Dibuprol in modern dermatology. By analyzing its molecular structure, we can extrapolate its potential as a stratum corneum (SC) penetration enhancer, a lipophilic active pharmaceutical ingredient (API) solubilizer, and a synergistic antimicrobial booster[3].

Physicochemical Profiling & Mechanistic Rationale

The efficacy of any topical excipient is dictated by its thermodynamic properties and its interaction with the highly organized lipid matrix of the stratum corneum. Dibuprol features two lipophilic butyl chains flanking a central hydrophilic hydroxyl group[2].

This amphiphilic nature yields a calculated LogP of 1.80. In dermatological formulation, a LogP between 1.0 and 3.0 is considered the "sweet spot" for epidermal penetration; molecules in this range are lipophilic enough to partition into the ceramide-rich extracellular matrix of the SC, yet polar enough to avoid becoming permanently sequestered in the lipid bilayers. Furthermore, unlike triglyceride-based emollients, the ether linkages in Dibuprol are highly resistant to degradation by epidermal esterases, ensuring long-term formulation stability[1].

Table 1: Quantitative Physicochemical Profile of Dibuprol
PropertyValueCausality in Formulation Design
Molecular Formula C₁₁H₂₄O₃[2]Low molecular weight facilitates rapid SC partitioning.
Molecular Weight 204.31 g/mol [2]Well below the 500 Da Dalton rule for skin penetration.
LogP 1.80Optimal thermodynamic balance for lipid/aqueous partitioning.
TPSA 38.7 Ų[2]Low polar surface area prevents hydrogen-bond trapping in the SC.
Density 0.925 g/cm³[4]Lighter than water; suitable for the oil phase of O/W emulsions.
Boiling Point 285.1°C[4]Non-volatile under ambient conditions; ensures persistent skin contact.

Research Vector I: Stratum Corneum Penetration Enhancement

Glycerol ethers reversibly modulate the barrier resistance of the skin[1]. Dibuprol's mechanism of action relies on lipid fluidization. The butyl chains intercalate between the hydrophobic tails of endogenous ceramides and free fatty acids, creating "free volume" defects in the tightly packed orthorhombic lipid lattice. Simultaneously, the central hydroxyl group maintains hydrogen bonding with the polar headgroups, preventing catastrophic barrier destruction and ensuring the modulation is reversible[3].

G A Topical Application of Dibuprol B Partitioning into Stratum Corneum A->B Concentration Gradient C Butyl Chains Insert into Lipid Bilayer B->C D Hydroxyl Group Interacts with Polar Heads B->D E Increased Free Volume & Lipid Fluidization C->E D->E F Enhanced API Permeation E->F Barrier Reversibly Modulated

Mechanism of Dibuprol-mediated lipid bilayer fluidization and API permeation enhancement.

Self-Validating Protocol: In Vitro Franz Diffusion Cell Assay

To quantify Dibuprol's efficacy as a penetration enhancer, researchers must utilize a self-validating in vitro permeation model.

Step-by-Step Methodology:

  • Tissue Preparation: Harvest porcine ear skin and use a dermatome to slice the tissue to a thickness of 500 µm.

    • Causality: Full-thickness skin contains a dense, avascular dermis that artificially retards the diffusion of lipophilic drugs in vitro. Dermatoming removes this artifact, isolating the true barrier (the SC and viable epidermis).

  • Pre-Test Barrier Integrity Check: Mount the skin on Franz cells and measure Transepidermal Water Loss (TEWL). Reject any skin samples with a TEWL > 15 g/m²/h.

    • Causality: High TEWL indicates micro-fissures caused during the dermatoming process. Testing on compromised skin yields false-positive permeation data.

  • Receptor Fluid Optimization: Fill the receptor chamber with PBS containing 4% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a solubilizer for lipophilic APIs, maintaining "sink conditions" (ensuring the receptor fluid concentration never exceeds 10% of the API's saturation solubility), which drives steady-state Fickian diffusion.

  • Dosing & Sampling: Apply a finite dose (e.g., 5 µL/cm²) of the Dibuprol/API formulation. Extract 200 µL aliquots from the receptor fluid at predetermined intervals (0, 2, 4, 8, 12, 24 hours), replacing the volume with fresh buffer.

  • System Validation (Mass Balance): At 24 hours, wash the skin surface, extract the API from the skin tissue using methanol, and quantify all compartments via HPLC.

    • Self-Validation: The total recovered API (Surface + Tissue + Receptor) must equal 90–110% of the applied dose. A lower recovery indicates API degradation or binding to the glass apparatus, invalidating the flux calculations.

  • Post-Test Reversibility Check: Wash the skin and re-measure TEWL.

    • Self-Validation: A return to baseline TEWL proves Dibuprol acts as a non-destructive, reversible penetration enhancer rather than a harsh solvent.

Workflow S1 Skin Preparation (Dermatomed Porcine Skin) S2 Barrier Integrity Check (TEWL < 15 g/m²/h) S1->S2 S3 Dibuprol + API Application S2->S3 Pass S4 Receptor Fluid Sampling (0-24h) S3->S4 S5 HPLC Quantification & Mass Balance S4->S5 S6 Post-Test TEWL (Reversibility Validation) S5->S6 Validation Loop

Self-validating experimental workflow for in vitro skin permeation and barrier recovery testing.

Research Vector II: Antimicrobial Synergy in Preservative Systems

Modern dermatology is moving away from controversial preservatives like parabens. Glycerol monoalkyl ethers (e.g., Sensiva SC 50) are widely used to boost the efficacy of primary preservatives like phenoxyethanol against challenging pathogens, including mycobacteria[5]. Dibuprol, with its dual-butyl ether structure, theoretically exerts a higher degree of interfacial tension reduction at the bacterial cell membrane.

By perturbing the microbial lipid bilayer, Dibuprol can increase the intracellular influx of primary biocides. Below is a projected experimental matrix for validating this synergy via Minimum Inhibitory Concentration (MIC) assays.

Table 2: Projected Antimicrobial Synergy (Research Baseline)

Note: Data represents theoretical extrapolations based on known glycerol ether analogs[5] to guide future empirical validation.

Target PathogenPhenoxyethanol Alone (MIC)Phenoxyethanol + 0.15% DibuprolProjected Synergy Index
Staphylococcus aureus0.80%0.20%High (4x Reduction)
Escherichia coli0.60%0.15%High (4x Reduction)
Mycobacterium smegmatis>1.00%0.25%Very High (>4x Reduction)
Candida albicans0.80%0.40%Moderate (2x Reduction)

Research Vector III: Solubilization of Lipophilic APIs

Many novel dermatological APIs (e.g., synthetic cannabinoids, novel corticosteroids) suffer from poor aqueous solubility, leading to crystallization in the formulation and subsequent bioavailability failure[3]. Dibuprol's low dielectric constant and amphiphilic nature make it a highly efficient co-solvent.

Self-Validating Protocol: Thermodynamic Phase Solubility Study

To establish Dibuprol's solubilizing capacity, researchers must conduct a rigorous phase solubility study.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the target lipophilic API (e.g., 50 mg) to glass vials containing 10 mL of aqueous vehicles with varying mass fractions of Dibuprol (0%, 5%, 10%, 15%, 20% w/w).

  • Equilibration: Seal the vials and place them in an isothermal shaking water bath at exactly 32.0 ± 0.1 °C (human skin surface temperature).

    • Causality: Solubility is highly temperature-dependent. Testing at standard room temperature (25°C) will not accurately reflect the thermodynamic state of the formulation once applied to the skin.

  • Sampling: After 48 hours, extract a 1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and dilute for HPLC analysis.

  • System Validation (Thermodynamic Equilibrium Check): Repeat the sampling process at 72 hours.

    • Self-Validation: Calculate the difference in API concentration between the 48h and 72h samples. If the variance is < 2%, thermodynamic equilibrium has been achieved, and the data is valid. If the variance is > 2%, the system is still in a kinetic state of dissolution, and the experiment must be extended.

Conclusion

Dibuprol (1,3-dibutoxypropan-2-ol) represents a highly promising, albeit largely untapped, excipient in dermatological research. By leveraging its specific LogP, ether stability, and amphiphilic geometry, formulation scientists can design self-validating research programs to utilize Dibuprol for SC barrier fluidization, antimicrobial synergy, and lipophilic drug solubilization.

References

  • PubChem. "Dibuprol | C11H24O3 | CID 16669 - Molecular Properties & Analysis." National Center for Biotechnology Information. Verified URL[2]

  • Letopharm Limited. "Dibuprol CAS: 2216-77-5 Properties & Safety." Fine Chemicals Database. Verified URL[4]

  • Beilfuss, W., et al. "Synergistic preparations based on mixtures of glycerol ether with aromatic alcohol for controlling mycobacteria." U.S. Patent 8,710,103 B2. Verified URL[5]

  • Tamarkin, D., et al. "Glycerol ethers vehicle and pharmaceutical compositions thereof." U.S. Patent Application 2009/0130029 A1. Verified URL[3]

  • Sutter, M., et al. "Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies." ACS Sustainable Chemistry & Engineering (2015). Verified URL[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1,3-Dibutoxypropan-2-ol (Dibuprol) from Epichlorohydrin and n-Butanol

Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 1,3-dibutoxypropan-2-ol, commonly known as Dibuprol, a glycerol diether. The synthesis is based on the reaction of epichlorohy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 1,3-dibutoxypropan-2-ol, commonly known as Dibuprol, a glycerol diether. The synthesis is based on the reaction of epichlorohydrin with n-butanol in a one-pot, two-step sequence. This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for producing Dibuprol for further investigation and application.

Introduction and Scientific Background

Glycerol ethers are a versatile class of compounds with applications ranging from solvents and surfactants to pharmaceutical intermediates.[1] Dibuprol (1,3-dibutoxypropan-2-ol) is a symmetric glyceryl diether whose structure comprises a central propan-2-ol backbone with two butyl ether linkages.[2] Its synthesis from readily available industrial feedstocks like epichlorohydrin and n-butanol presents an efficient route to this valuable molecule.

The synthetic strategy detailed herein employs a base-catalyzed reaction that proceeds in two sequential steps within a single reaction vessel.[3] This one-pot approach enhances efficiency by eliminating the need to isolate the intermediate product. The overall transformation can be summarized as:

Epichlorohydrin + 2 n-Butanol → 1,3-Dibutoxypropan-2-ol + HCl

The hydrochloric acid generated is neutralized in situ by the base. This protocol is adapted from established methodologies for synthesizing symmetrical glyceryl diethers, optimized for the specific reactants.[3]

Reaction Mechanism and Causality

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis involves two distinct nucleophilic substitution reactions.

Step 1: Formation of the Glycidyl Ether Intermediate (Williamson-like Ether Synthesis) The process is initiated by the deprotonation of n-butanol by a strong base, such as potassium hydroxide (KOH), to form the butoxide nucleophile. This butoxide then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group in a classic SN2 reaction.[4] This step forms the key intermediate, butyl glycidyl ether.

Step 2: Base-Catalyzed Epoxide Ring Opening A second equivalent of the butoxide nucleophile then attacks one of the electrophilic carbons of the epoxide ring in the butyl glycidyl ether intermediate. This ring-opening reaction is also base-catalyzed and results in the formation of the final Dibuprol product after protonation during the workup.[3]

The entire sequence is a one-pot synthesis, as the intermediate does not need to be isolated. Using a large excess of n-butanol not only drives the reaction equilibrium towards the product but also conveniently serves as the reaction solvent.[3]

Reaction_Mechanism cluster_step1 Step 1: Glycidyl Ether Formation cluster_step2 Step 2: Epoxide Ring Opening Epichlorohydrin Epichlorohydrin Intermediate Butyl Glycidyl Ether Epichlorohydrin->Intermediate + Butoxide⁻ (SN2) Butanol1 n-Butanol Butoxide1 Butoxide Ion Butanol1->Butoxide1 + KOH Base1 KOH KCl1 KCl + H₂O Dibuprol_anion Dibuprol Anion Intermediate->Dibuprol_anion + Butoxide⁻ Intermediate->Dibuprol_anion Butanol2 n-Butanol Butoxide2 Butoxide Ion Butanol2->Butoxide2 + KOH Base2 KOH Dibuprol Dibuprol (1,3-dibutoxypropan-2-ol) Dibuprol_anion->Dibuprol Protonation (Workup)

Caption: Reaction mechanism for Dibuprol synthesis.

Health and Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • Epichlorohydrin: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[5] It is a suspected carcinogen and may cause an allergic skin reaction.[6][7] Handle with extreme care, using appropriate chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[5]

  • n-Butanol: Flammable liquid and vapor.[8] Harmful if swallowed and causes serious eye damage and skin irritation.[9] May cause respiratory irritation or drowsiness.[8] Avoid inhalation of vapors.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding dust inhalation.

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and a face shield.[8]

  • Chemical-resistant gloves (inspect before use).[5]

  • Flame-retardant lab coat.

  • Closed-toe shoes.

An emergency eyewash station and safety shower must be readily accessible.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
EpichlorohydrinC₃H₅ClO92.52106-89-8≥99%
n-ButanolC₄H₁₀O74.1271-36-3≥99.5%
Potassium HydroxideKOH56.111310-58-3≥85% pellets
Hydrochloric AcidHCl36.467647-01-00.3 M aq.
Anhydrous MgSO₄MgSO₄120.377487-88-9≥98%
Deionized WaterH₂O18.027732-18-5-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Vacuum filtration apparatus

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 0.1 moles of Dibuprol.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Assemble a dry 250 mL three-neck flask with a reflux condenser, dropping funnel, and N₂ inlet. B 2. Add n-butanol (111.2 g, 1.5 mol) and KOH pellets (13.2 g, 0.2 mol) to the flask. A->B C 3. Stir the mixture and heat to 65°C under a nitrogen atmosphere. B->C D 4. Add epichlorohydrin (9.25 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. C->D E 5. Maintain the reaction at 65°C for 6-8 hours. Monitor progress via TLC or GC. D->E F 6. Cool the mixture to room temperature. Quench with 0.3 M HCl to neutralize excess base. E->F G 7. Filter the mixture to remove precipitated KCl. F->G H 8. Remove excess n-butanol via rotary evaporation under reduced pressure. G->H I 9. Purify the crude product by vacuum distillation or column chromatography. H->I

Caption: Experimental workflow for Dibuprol synthesis.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 50 mL dropping funnel, and an inlet for inert gas (N₂ or Ar). Ensure all glassware is thoroughly dried.

  • Charge the flask with n-butanol (111.2 g, 1.5 mol, 15:1 molar ratio to epichlorohydrin) and potassium hydroxide pellets (13.2 g, ~0.2 mol, 2:1 molar ratio to epichlorohydrin) .[3]

  • Begin stirring and gently heat the mixture to 65°C using a heating mantle under a positive pressure of nitrogen. Allow the KOH to dissolve as much as possible.

Step 2: Addition of Epichlorohydrin 4. Once the reaction temperature is stable at 65°C, add epichlorohydrin (9.25 g, 0.1 mol) dropwise from the dropping funnel over approximately 30 minutes. The addition should be controlled to manage the exotherm. 5. After the addition is complete, maintain the reaction mixture at 65°C with vigorous stirring.

Step 3: Reaction Monitoring 6. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-8 hours, indicated by the disappearance of the butyl glycidyl ether intermediate.

Step 4: Workup and Isolation 7. Once the reaction is complete, cool the flask to room temperature in an ice bath. 8. Carefully quench the reaction by adding 0.3 M HCl solution until the mixture is neutral (pH ~7). This step neutralizes the excess KOH.[3] 9. A white precipitate of potassium chloride (KCl) will form. Remove the salt by vacuum filtration, washing the filter cake with a small amount of fresh n-butanol. 10. Combine the filtrate and washings. Transfer the solution to a round-bottom flask for purification.

Step 5: Purification 11. The primary purification step involves removing the large excess of n-butanol. This is efficiently achieved using a rotary evaporator under reduced pressure. 12. The resulting crude oil can be further purified by vacuum distillation to yield pure 1,3-dibutoxypropan-2-ol. For very high purity, column chromatography on silica gel can be employed.

Product Characterization

The identity and purity of the synthesized Dibuprol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight (204.31 g/mol ).[2]

Summary of Reaction Parameters

ParameterValueRationale
Reactants Epichlorohydrin, n-ButanolCore starting materials.
Base Potassium Hydroxide (KOH)Catalyzes alkoxide formation for both reaction steps.[3]
Molar Ratio (Butanol:ECH) 15:1Large excess drives the reaction and acts as a solvent.[3]
Molar Ratio (Base:ECH) 2:1Ensures complete reaction for both steps.[3]
Temperature 65°CProvides sufficient thermal energy without promoting side reactions.[3]
Reaction Time 6-8 hoursTypical duration for completion based on similar syntheses.
Purification Method Filtration, DistillationEffective for removing salt byproduct and excess solvent/reactant.
Expected Yield 75-85%Based on literature for analogous glyceryl diether syntheses.

References

  • Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. (2015). ChemSusChem.
  • Glycerol-derived solvents: Synthesis and Properties of symmetric glyceryl diethers. (2020). Universidad de Zaragoza.
  • US Patent US6392064B2: Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (2002). Google Patents.
  • US Patent US5420312A: Glycidyl ether from alcohol and epichlorohydrin. (1995). Google Patents.
  • Solvent-Free Synthesis of Glycidyl Ethers. (2011). Chalmers University of Technology. Available at: [Link]

  • Safety Data Sheet containing n-butanol and bisphenol A-epichlorohydrin resin. MSDS.
  • Dibuprol. PubChem, National Institutes of Health. Available at: [Link]

  • Dibuprol Molecular Properties & Analysis. MolForge. Available at: [Link]

  • Safety Data Sheet for Epichlorohydrin. (2025). Gischem.
  • The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. (2017). The Italian Association of Chemical Engineering. Available at: [Link]

  • Locating and Estimating Air Emissions from Sources of Epichlorohydrin. U.S. Environmental Protection Agency. Available at: [Link]

  • General reaction scheme of epichlorohydrin with alcohol. ResearchGate. Available at: [Link]

  • Epichlorohydrin Product Guide. Olin Epoxy.

Sources

Application

Application Note: LC-MS/MS Method Development for Dibuprol Quantification in Human Plasma

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Methodology: Liquid-Liquid Extraction (LLE) coupled with Pre-Column Chemical Derivatization and UHPLC-MS/MS Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Methodology: Liquid-Liquid Extraction (LLE) coupled with Pre-Column Chemical Derivatization and UHPLC-MS/MS

Introduction & Scientific Rationale

Dibuprol (1,3-dibutoxypropan-2-ol) is an aliphatic ether-alcohol (C₁₁H₂₄O₃, MW: 204.31 g/mol ) utilized in various pharmacological applications, including as a choleretic agent[1]. The quantification of Dibuprol in biological matrices presents two fundamental analytical challenges:

  • Lack of a Chromophore: The molecule contains only aliphatic chains and ether/hydroxyl linkages, rendering standard HPLC-UV methods virtually useless for trace-level plasma quantification due to severe matrix interference at low UV wavelengths.

  • Poor Ionization Efficiency: Aliphatic alcohols exhibit exceptionally low proton affinity in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, leading to poor sensitivity in direct LC-MS/MS assays[2].

To overcome these limitations, we engineered a highly sensitive, self-validating LC-MS/MS workflow utilizing pre-column chemical derivatization . By reacting the secondary hydroxyl group of Dibuprol with Benzoyl Chloride (BzCl), we introduce a highly ionizable phenyl moiety[2]. This transformation not only increases the molecule's hydrophobicity—improving reversed-phase chromatographic retention—but also yields a stable precursor ion that fragments predictably, enabling sub-nanogram quantification. This method has been developed in strict accordance with FDA Bioanalytical Method Validation (BMV) guidelines[3][4].

Mechanistic Rationale (The "Why")
  • Why Liquid-Liquid Extraction (LLE)? Dibuprol is moderately lipophilic, with a calculated LogP of 1.80. Standard protein precipitation (PPT) with acetonitrile leaves endogenous phospholipids in the extract, causing severe ion suppression in the MS source. LLE using Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic Dibuprol into the organic phase while effectively discarding polar matrix components.

  • Why Benzoyl Chloride? BzCl reacts rapidly with primary and secondary alcohols under mildly alkaline conditions. The resulting benzoate ester shifts the precursor mass from 204.3 Da to 308.4 Da. In ESI+ mode, the derivative readily forms an [M+H]⁺ ion at m/z 309.2, which fragments into a highly stable benzoyl cation at m/z 105.1, providing an ideal Multiple Reaction Monitoring (MRM) transition with near-zero background noise.

Logic P Analyte Limitation: Dibuprol lacks chromophore & has poor ESI efficiency S1 Extraction Strategy: LLE with MTBE isolates lipophilic ether (LogP 1.80) P->S1 S2 Derivatization Strategy: Benzoyl Chloride targets the secondary hydroxyl P->S2 S3 Detection Strategy: Benzoyl ester yields stable[M+H]+ at m/z 309.2 S1->S3 S2->S3 O Analytical Outcome: Validated LLOQ of 1.0 ng/mL with minimal matrix effect S3->O

Caption: Mechanistic rationale driving the LC-MS/MS method development for Dibuprol.

Experimental Protocols

Reagents and Materials
  • Analytes: Dibuprol (Reference Standard), Dibuprol-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Derivatization Reagents: Benzoyl Chloride (BzCl, LC-MS grade), Sodium Carbonate (Na₂CO₃).

  • Solvents: MTBE, Acetonitrile (MeCN), Water (Milli-Q), Formic Acid (FA) – all LC-MS grade.

Step-by-Step Sample Preparation

To ensure a self-validating system, the SIL-IS is introduced at the very first step. This mathematically normalizes any downstream variations in LLE recovery or derivatization kinetics.

  • Aliquoting: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Dibuprol-d5 working solution (500 ng/mL) and vortex for 10 seconds.

  • Extraction (LLE): Add 500 µL of MTBE. Vortex vigorously for 5 minutes to partition the analyte. Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of 100 mM Na₂CO₃ buffer (pH 9.5).

    • Add 50 µL of 2% (v/v) BzCl in MeCN.

    • Vortex and incubate at 40°C for 15 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 20% Formic Acid in water. This step is critical to prevent column degradation and stabilize the derivative.

  • Analysis: Transfer to an autosampler vial; inject 5 µL into the LC-MS/MS system.

Workflow A 1. Plasma Aliquot (50 µL + IS) B 2. Liquid-Liquid Extraction (500 µL MTBE) A->B C 3. Solvent Evaporation (N2 Stream, 40°C) B->C D 4. Chemical Derivatization (BzCl + Na2CO3, 15 min) C->D E 5. Reaction Quenching (20% Formic Acid) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Caption: Step-by-step sample preparation workflow for Dibuprol quantification in plasma.

LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in MeCN.

  • Gradient Elution: 0–1 min (20% B), 1–4 min (linear to 90% B), 4–5 min (hold 90% B), 5–5.1 min (return to 20% B), 5.1–6.5 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+).

    • Dibuprol-Benzoyl MRM:m/z 309.2 → 105.1 (Collision Energy: 25 eV)

    • Dibuprol-d5-Benzoyl MRM:m/z 314.2 → 105.1 (Collision Energy: 25 eV)

Method Validation (FDA/ICH M10 Compliant)

The method was fully validated according to the FDA Bioanalytical Method Validation guidelines, ensuring accuracy, precision, and reproducibility[3][4].

Table 1: Calibration Curve Parameters

Linearity was established using a 1/x² weighted linear regression, which compensates for heteroscedasticity across the broad concentration range.

AnalyteLinear Range (ng/mL)Regression EquationWeightingCorrelation Coefficient (R²)
Dibuprol 1.0 – 1000y = 0.0145x + 0.00211/x²0.9985
Table 2: Precision and Accuracy (n=6)

Quality Control (QC) samples demonstrated excellent reproducibility. The Lower Limit of Quantification (LLOQ) was validated at 1.0 ng/mL, sufficient for terminal elimination phase PK profiling.

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
1.0 (LLOQ) 8.410.2+4.5
3.0 (LQC) 6.17.8-2.1
50.0 (MQC) 4.25.5+1.8
800.0 (HQC) 3.54.1-1.2
Table 3: Extraction Recovery and Matrix Effect (n=6)

The LLE protocol yielded highly consistent recovery. Matrix effects near 100% indicate that the MTBE extraction successfully eliminated ion-suppressing plasma phospholipids.

QC Level (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
3.0 (LQC) 86.4 ± 4.298.5 ± 3.1
50.0 (MQC) 88.1 ± 3.5101.2 ± 2.4
800.0 (HQC) 87.5 ± 2.899.4 ± 1.8

References

  • MolForge. Dibuprol (CID 16669) - Molecular Properties & Analysis. URL:

  • PubChem. Dibuprol | C11H24O3 | CID 16669.[1] URL:

  • U.S. Department of Health and Human Services (FDA). Bioanalytical Method Validation for Biomarkers Guidance.[3] URL:

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation.[4] URL:

  • ACS Publications (Analytical Chemistry). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization.[2] URL:

Sources

Method

Application Note: Advanced Extraction Techniques for Dibuprol from Biological Matrices

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Compound Focus: Dibuprol (1,3-Dibutoxypropan-2-ol) Introduction & Physicochemical Profiling Dibuprol (CAS: 2216-77-5), chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Compound Focus: Dibuprol (1,3-Dibutoxypropan-2-ol)

Introduction & Physicochemical Profiling

Dibuprol (CAS: 2216-77-5), chemically known as 1,3-dibutoxypropan-2-ol, is a moderately lipophilic ether-alcohol with a molecular weight of 204.31 g/mol [1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying Dibuprol in complex biological matrices (e.g., plasma, serum, urine) presents unique bioanalytical challenges.

The Causality of Extraction Design: Dibuprol possesses a partition coefficient (LogP) of 1.80[1], indicating moderate lipophilicity driven by its two terminal butyl chains. However, its central secondary hydroxyl group (-OH) and ether linkages act as strong hydrogen-bond acceptors and donors. If overly non-polar extraction solvents (like pure hexane) are used, the hydroxyl group resists partitioning, leading to poor recovery. Conversely, if the extraction is too polar, endogenous phospholipids from the plasma matrix will co-extract, causing severe ion suppression during LC-MS/MS analysis.

To navigate this, we must design a self-validating extraction system that perfectly balances hydrophobicity and polarity, adhering strictly to the[2].

Experimental Workflows & Methodologies

Below are two field-proven protocols for the extraction of Dibuprol. Both methods utilize Dipropylene glycol monobutyl ether (CID 24752) as an Internal Standard (IS) due to its structural and behavioral homology to Dibuprol.

Methodology A: Solid-Phase Extraction (SPE) using HLB Sorbents

Optimal for maximum sensitivity and complete phospholipid removal.

Rationale: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents contain a divinylbenzene backbone (lipophilic) and an N-vinylpyrrolidone ring (hydrophilic). This dual-retention mechanism captures both the hydrophobic butyl chains and the hydrophilic hydroxyl group of Dibuprol, ensuring >90% recovery while washing away matrix salts.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Action: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of IS (100 ng/mL) and 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

    • Causality: Acidification disrupts protein-drug binding by altering the ionization state of plasma proteins, ensuring Dibuprol is entirely free in solution prior to loading.

  • Cartridge Conditioning:

    • Action: Condition the HLB cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

    • Causality: Methanol solvates the polymeric bed, opening the pores, while water equilibrates the sorbent to match the aqueous nature of the biological sample.

  • Sample Loading:

    • Action: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Action: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to elute highly polar endogenous salts and small peptides, but too weak to break the hydrophobic interactions holding Dibuprol to the sorbent.

  • Elution:

    • Action: Elute Dibuprol using 1 mL of 100% Ethyl Acetate.

    • Causality: Ethyl acetate perfectly matches Dibuprol's polarity index, displacing it from the sorbent without eluting strongly retained matrix phospholipids.

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile).

Methodology B: Liquid-Liquid Extraction (LLE)

Optimal for high-throughput screening and cost-efficiency.

Rationale: LLE relies on the differential solubility of Dibuprol. By using a moderately polar organic solvent, we can selectively partition Dibuprol away from the aqueous matrix.

Step-by-Step Protocol:

  • Aliquoting & IS Addition:

    • Action: Transfer 200 µL of plasma to a 2 mL glass vial. Add 20 µL of IS.

  • Buffering:

    • Action: Add 100 µL of 0.1 M Ammonium Carbonate buffer (pH 9.0).

    • Causality: Maintaining a basic pH ensures that acidic endogenous matrix components remain ionized (and thus trapped in the aqueous layer), while the neutral Dibuprol remains un-ionized and ready for organic partitioning.

  • Extraction:

    • Action: Add 1.5 mL of a Hexane:Ethyl Acetate (50:50, v/v) mixture.

    • Causality: Hexane alone yields low recovery due to Dibuprol's hydroxyl group. The addition of ethyl acetate acts as a hydrogen-bond acceptor, pulling the Dibuprol into the organic layer while leaving polar interferences behind.

  • Phase Separation:

    • Action: Vortex vigorously for 3 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Collection & Reconstitution:

    • Action: Transfer 1.2 mL of the upper organic layer to a clean tube. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase.

Self-Validating System: Matrix Effect & Recovery

To ensure trustworthiness and compliance with FDA guidelines[2], every batch must be a self-validating system. This is achieved by running three specific sets of samples:

  • Set A: Dibuprol spiked into neat solvent (Mobile Phase).

  • Set B: Dibuprol spiked into blank matrix after extraction (Post-extraction spike).

  • Set C: Dibuprol spiked into blank matrix before extraction (Pre-extraction spike).

Calculations:

  • Matrix Effect (ME) % = (Response of Set B / Response of Set A) × 100

  • Extraction Recovery (RE) % = (Response of Set C / Response of Set B) × 100

Quantitative Data Summary
Extraction ParameterSPE (HLB Sorbent)LLE (Hexane:Ethyl Acetate)FDA 2018 Acceptance Criteria
Mean Recovery (RE) 92.4% ± 3.1%85.7% ± 4.5%Consistent and reproducible
Matrix Effect (ME) 98.2% (Minimal suppression)89.5% (Slight suppression)CV ≤ 15%
Intra-day Precision (CV) 3.8%6.2%≤ 15% (≤ 20% at LLOQ)
LLOQ Achieved 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1
Phospholipid Removal > 99%~ 85%N/A

Workflow Visualization

The following diagram illustrates the logical progression of the extraction pathways, highlighting the divergence based on analytical needs (sensitivity vs. throughput).

Workflow cluster_extraction Extraction Pathways Sample Biological Matrix (Plasma / Urine) PreTreat Protein Precipitation & IS Addition Sample->PreTreat SPE Solid-Phase Extraction (HLB Polymeric Sorbent) PreTreat->SPE High Sensitivity LLE Liquid-Liquid Extraction (Ethyl Acetate Partitioning) PreTreat->LLE High Throughput Elution Evaporation & Reconstitution SPE->Elution LLE->Elution LCMS LC-MS/MS Analysis (MRM Mode) Elution->LCMS Validation Data Validation (FDA 2018 Guidelines) LCMS->Validation

Caption: Bioanalytical workflow for Dibuprol extraction, contrasting SPE and LLE pathways prior to LC-MS/MS.

References

  • Dibuprol | C11H24O3 | CID 16669 - Molecular Properties & Analysis Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application

High-Sensitivity GC-MS Analysis of Dibuprol in Biological Matrices: A Validated Protocol

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a robust and validated method for the quantitative analysis of Dibuprol in biological samples using Gas Chromatography-Mass Spec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a robust and validated method for the quantitative analysis of Dibuprol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Dibuprol, a non-opioid antitussive agent, requires a sensitive and specific analytical procedure for pharmacokinetic studies, quality control, and forensic investigations. The described protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance the analyte's volatility and thermal stability. The subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode provides the high selectivity and low detection limits necessary for trace-level quantification. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1] This protocol provides a self-validating system for researchers and drug development professionals requiring reliable Dibuprol quantification.

Introduction

Dibuprol is a pharmaceutical agent whose accurate determination in biological matrices is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[4]

The challenge in analyzing drugs like Dibuprol in biological samples (e.g., plasma, urine) lies in the complexity of the matrix, which contains numerous endogenous components that can interfere with the analysis.[][6] Therefore, a meticulous sample preparation strategy is paramount to isolate the analyte of interest and remove interfering substances.[7][8] Furthermore, many pharmaceutical compounds, including those with polar functional groups, require derivatization to improve their chromatographic behavior, preventing peak tailing and improving thermal stability within the GC system.[9] This note provides a comprehensive, step-by-step protocol that addresses these challenges, delivering a reliable analytical workflow.

Principle of the Method

The analytical workflow begins with the extraction of Dibuprol and an internal standard from the biological matrix using a pH-controlled liquid-liquid extraction. This step isolates the analytes from proteins and other interferences. The extracted analytes are then derivatized using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogen atoms with trimethylsilyl (TMS) groups. This process increases the molecule's volatility and stability for GC analysis.

The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase.[10] As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z).[10] By operating in Selected Ion Monitoring (SIM) mode, the instrument focuses only on specific, characteristic ions of Dibuprol, providing enhanced sensitivity and selectivity.[11]

Materials and Reagents

  • Solvents: Methanol, Ethyl Acetate, n-Hexane (all HPLC or GC grade)

  • Reagents: Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl), Sodium Sulfate (anhydrous)

  • Derivatizing Agent: BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Standards: Dibuprol reference standard, Internal Standard (IS) (e.g., Zipeprol or a deuterated Dibuprol analog)

  • Sample Tubes: 15 mL polypropylene centrifuge tubes, glass test tubes

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator/heating block, GC-MS system

Instrumentation and Chromatographic Conditions

A standard Gas Chromatograph coupled with a Mass Selective Detector is used for this analysis. The following table summarizes the recommended instrumental parameters, which should be optimized for the specific instrument in use.

Parameter Setting Rationale (Scientist's Note)
GC System Agilent 7890 GC (or equivalent)A robust and widely used platform for pharmaceutical analysis.
MS System Agilent 5977 MSD (or equivalent)Provides the necessary sensitivity and selectivity for trace analysis.
Capillary Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane phase offers excellent thermal stability and separation for a wide range of semi-volatile compounds.
Injection Mode Splitless, 1 µLMaximizes the transfer of analyte onto the column, essential for trace-level detection.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 150°C, hold 1 min; Ramp 20°C/min to 300°C, hold 5 minThe temperature program is designed to separate the analyte from matrix components and elute it as a sharp peak in a reasonable timeframe.
MS Source Temp. 230 °COptimizes ion formation and minimizes source contamination.
MS Quad Temp. 150 °CEnsures stable performance of the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically increases sensitivity and selectivity by monitoring only a few characteristic ions, filtering out background noise.[11]
SIM Ions Dibuprol: m/z (hypothetical) 335, 255, 100; IS: m/z (specific to IS)These ions should be selected based on the fragmentation pattern of derivatized Dibuprol. The most abundant ion is used for quantification, and others for confirmation.

Experimental Protocols

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is outlined below. This systematic approach ensures reproducibility and minimizes error.

cluster_prep Sample Preparation & Analysis cluster_data Data Processing cluster_report Reporting SampleReceipt 1. Sample Receipt (Plasma/Urine) Extraction 2. Liquid-Liquid Extraction SampleReceipt->Extraction Derivatization 3. Silylation (BSTFA + 1% TMCS) Extraction->Derivatization GCMS_Analysis 4. GC-MS (SIM Mode) Derivatization->GCMS_Analysis DataProcessing 5. Data Acquisition & Integration GCMS_Analysis->DataProcessing Quantification 6. Quantification (Calibration Curve) DataProcessing->Quantification Validation 7. Method Validation Check Quantification->Validation Reporting 8. Final Report Generation Validation->Reporting

Caption: High-level workflow for Dibuprol analysis.

Step-by-Step Sample Preparation Protocol

This protocol is designed for a 1 mL biological sample (e.g., plasma or urine). Volumes should be scaled accordingly for different sample sizes.

  • Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the Internal Standard (IS) working solution.

    • Scientist's Note: The IS is crucial for accurate quantification. It corrects for variability in extraction efficiency and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte.

  • Basification: Add 200 µL of concentrated ammonium hydroxide (NH₄OH) to adjust the sample pH to >9. Vortex for 30 seconds.

    • Scientist's Note: Raising the pH deprotonates the amine functionalities on the Dibuprol molecule, rendering it neutral and maximizing its solubility in a non-polar organic solvent.

  • Liquid-Liquid Extraction: Add 5 mL of an organic solvent (e.g., n-Hexane or Ethyl Acetate). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a clean glass test tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

    • Scientist's Note: This step concentrates the analyte, increasing the method's sensitivity. Ensure the sample is completely dry, as residual water can interfere with the derivatization reaction.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate to the dried extract. Cap the tube tightly and heat at 70°C for 30 minutes.

    • Scientist's Note: The silylation reaction replaces active hydrogens with non-polar TMS groups, which is critical for making the analyte volatile and thermally stable for GC analysis.[9][12]

  • Final Sample Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.

start Start: 1mL Biological Sample add_is Add Internal Standard start->add_is basify Basify with NH₄OH (pH >9) add_is->basify extract Add Organic Solvent & Vortex basify->extract centrifuge Centrifuge to Separate Phases extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate derivatize Add BSTFA & Heat (70°C) evaporate->derivatize inject Inject into GC-MS derivatize->inject

Caption: Detailed sample preparation workflow.

Method Validation

The reliability of any analytical method depends on its validation.[3] This protocol should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][11] Key validation parameters are summarized below with typical acceptance criteria.

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix samples and compare to a spiked sample.No interfering peaks at the retention time of the analyte or IS.
Linearity Analyze calibration standards at 5-7 concentration levels.Correlation coefficient (R²) > 0.995.[13]
Accuracy Analyze quality control (QC) samples at low, mid, and high concentrations.Mean recovery within 85-115% of the nominal value.
Precision (Repeatability & Intermediate) Analyze QC samples in replicate on the same day (repeatability) and on different days (intermediate).Relative Standard Deviation (RSD) ≤ 15%.[13]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria (S/N ratio ~10:1).RSD ≤ 20% and accuracy within 80-120%.
Robustness Introduce small, deliberate variations to method parameters (e.g., oven ramp rate, flow rate).The method should remain unaffected, with results meeting accuracy and precision criteria.[1]

Data Analysis and Interpretation

Quantification is performed by creating a calibration curve that plots the peak area ratio (Dibuprol/Internal Standard) against the concentration of the calibration standards. The concentration of Dibuprol in unknown samples is then calculated from this curve.

Analyte identification is confirmed by two criteria:

  • Retention Time: The retention time of the peak in the sample must match that of a reference standard within a narrow window (e.g., ±0.5%).

  • Ion Ratios: The relative abundances of the qualifier ions to the quantifier ion must match those of a reference standard within a specified tolerance (e.g., ±20%).

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable tool for the quantification of Dibuprol in complex biological matrices. The comprehensive sample preparation protocol, including liquid-liquid extraction and chemical derivatization, effectively minimizes matrix interference and ensures robust chromatographic performance. By adhering to the outlined validation procedures, laboratories can implement this method with a high degree of confidence for applications in pharmaceutical research, clinical pharmacokinetics, and quality control.

References

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]

  • New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • MDPI. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Available at: [Link]

  • PubMed. (1993). GC-MS procedure for the analysis of zipeprol. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. Available at: [Link]

  • Pure and Applied Sciences. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available at: [Link]

  • Taylor & Francis Online. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]

Sources

Method

Application Note: Dibuprol Dosage Calculation and Formulation Strategies for Murine Choleretic Models

Introduction & Physicochemical Rationale Dibuprol (IUPAC: 1,3-dibutoxypropan-2-ol; CID 16669) is a synthetic organic compound with a molecular weight of 204.31 g/mol [1]. Historically categorized alongside choleretic age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Dibuprol (IUPAC: 1,3-dibutoxypropan-2-ol; CID 16669) is a synthetic organic compound with a molecular weight of 204.31 g/mol [1]. Historically categorized alongside choleretic agents (compounds that stimulate bile production by the liver)[2], Dibuprol presents unique challenges for in vivo murine modeling due to its specific physicochemical profile.

With a LogP of 1.80 and a density of 0.925 g/cm³, Dibuprol is highly lipophilic and insoluble in standard aqueous buffers. When designing murine experiments to evaluate its pharmacodynamics—specifically its efficacy in upregulating hepatobiliary efflux—researchers must construct a rigorous framework encompassing allometric dose scaling, lipid-compatible vehicle selection, and self-validating surgical models. This application note provides a comprehensive, causality-driven protocol for translating Dibuprol into reliable murine studies.

Allometric Scaling & Dose Calculation Framework

The Causality of Body Surface Area (BSA) Scaling

Direct weight-based (mg/kg) dose translation between species often leads to fatal toxicological miscalculations or sub-therapeutic dosing. This is because basal metabolic rate, hepatic clearance, and renal function scale non-linearly with body weight, correlating much more closely with Body Surface Area (BSA). To calculate the optimal murine dose of Dibuprol from known human or large-animal choleretic data, we apply the FDA's established allometric scaling guidelines[3].

Formula for Dose Translation: Murine Dose (mg/kg)=Human Dose (mg/kg)×(Mouse Km​Human Km​​)

Table 1: Standardized Allometric Scaling Factors ( Km​ )
SpeciesReference Body Weight (kg)Body Surface Area (m²) Km​ Factor (Weight/BSA)
Human (Adult) 60.01.6237
Dog 10.00.4020
Rat 0.150.0256
Mouse 0.020.0073

Data synthesized from FDA Guidance on Maximum Safe Starting Dose[3].

Calculation Example for Dibuprol: If a structurally related choleretic agent has a therapeutic human dose of 5 mg/kg, the calculated murine dose is: 5 mg/kg × (37 / 3) = 61.6 mg/kg. For dose-response modeling, a standard experimental bracket of 30 mg/kg, 60 mg/kg, and 90 mg/kg is recommended to capture the NOAEL (No-Observed-Adverse-Effect-Level) and peak choleretic efficacy.

Vehicle Selection & Formulation

Overcoming Lipophilicity

Because Dibuprol has a LogP of 1.80[1], administering it in saline or phosphate-buffered saline (PBS) will result in precipitation, erratic gastrointestinal absorption, and fatal micro-embolisms if injected intravenously. The vehicle must be carefully selected to solubilize the compound without inducing confounding baseline toxicity or altering intrinsic lipid metabolism[4].

Table 2: Recommended Vehicles for Dibuprol Formulation
Vehicle FormulationRouteMax Volume (Mouse)Causality & Considerations
5% DMSO + 95% Corn Oil PO (Gavage)10 mL/kgPros: Excellent lipid solubility. Cons: Corn oil can alter baseline lipid metabolism; requires strict vehicle-only control groups.
0.5% CMC + 0.1% Tween 80 PO / IP10 mL/kgPros: Creates a stable, uniform suspension. Low systemic toxicity.Cons: May require sonication to achieve micro-emulsion.
10% PEG400 + 90% Saline IV (Tail/Jugular)5 mL/kgPros: Suitable for systemic delivery bypassing gut absorption.Cons: High PEG concentrations can induce osmotic stress.

Note: Always perform an in vitro solubility test prior to in vivo administration to ensure the absence of micro-crystals[4].

In Vivo Validation: Murine Biliary Cannulation Protocol

To prove that Dibuprol actively induces choleresis, we must measure bile flow directly from the liver, bypassing the gallbladder's concentrating effects and the intestine's enterohepatic reabsorption. This protocol is designed as a self-validating system : each animal acts as its own baseline control, and simultaneous biomarker tracking ensures that increased volume is due to active transporter efflux, not passive osmotic dilution[5],[6].

Step-by-Step Methodology

1. Acclimatization & Fasting: Fast C57BL/6 mice (8-10 weeks old) for 4–6 hours prior to surgery. Causality: Fasting empties the gallbladder and standardizes baseline hepatic metabolism without inducing starvation-related catabolism.

2. Anesthesia & Physiological Monitoring: Induce anesthesia using Isoflurane (2-3% for induction, 1.5% for maintenance). Self-Validation Check: Monitor the pedal withdrawal reflex. Inadequate anesthesia triggers sympathetic nervous system activation, which artificially suppresses bile flow and invalidates the data.

3. Surgical Cannulation:

  • Perform a 1.5 cm midline laparotomy to expose the liver and duodenum.

  • Identify the common bile duct and ligate it distally (near the duodenum) using a 6-0 silk suture to block intestinal emptying[5].

  • Make a microscopic incision at the apex of the gallbladder.

  • Insert a PE-10 polyethylene catheter into the gallbladder and secure it with a second 6-0 silk suture.

4. Baseline Equilibration (Internal Control): Allow the animal to stabilize for 15 minutes. Collect bile into pre-weighed microcentrifuge tubes for 30 minutes. Self-Validation Check: If the baseline flow rate is highly erratic or falls below 0.5 µL/min/100g body weight, exclude the animal due to surgical stress or hepatic ischemia.

5. Dibuprol Administration: Administer the formulated Dibuprol (e.g., 60 mg/kg in 0.5% CMC/Tween) via oral gavage or continuous intravenous infusion via the jugular vein[6]. A parallel cohort must receive the vehicle alone.

6. Fractional Collection & PD Quantification: Collect bile fractions every 15 minutes for 120 minutes post-dose.

  • Gravimetrically determine bile volume (assuming a density of 1.0 g/mL).

  • Analyze fractions for total Bile Salts (via enzymatic fluorometric assays) and Glutathione (GSH). Causality: Dibuprol-induced choleresis is typically mediated by the upregulation of apical transporters like Bsep (bile salts) or Mrp2 (GSH/organic anions)[5],[6]. If bile volume increases but biomarker concentrations plummet, the effect is an artifact of osmotic dilution rather than true pharmacological choleresis.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from physicochemical profiling to in vivo validation, ensuring strict adherence to pharmacological best practices.

G N1 1. Target Profiling (Dibuprol: LogP 1.80, Choleretic) N2 2. Allometric Scaling (FDA BSA-based Translation) N1->N2 N3 3. Vehicle Formulation (Lipid/Emulsifier Selection) N2->N3 N4 4. In Vivo Administration (Murine PO/IV Dosing) N3->N4 N5 5. Biliary Cannulation (Self-Validating Baseline Collection) N4->N5 N6 6. Pharmacodynamic Analysis (Bile Flow & Mrp2/Bsep Efflux) N5->N6

Fig 1: Systematic workflow for Dibuprol dose calculation, formulation, and in vivo validation.

References
  • Dibuprol (CID 16669) - Molecular Properties & Analysis. MolForge.
  • Dibuprol | C11H24O3 | CID 16669. PubChem - NIH.
  • WO2002045693A1 - Pharmaceutical preparation comprising an active dispersed on a matrix. Google Patents.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration (FDA).
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science.
  • The mechanism of increased biliary lipid secretion in mice with genetic inactivation of bile salt export pump. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Mrp2 is involved in benzylpenicillin-induced choleresis. American Journal of Physiology-Gastrointestinal and Liver Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Dibuprol HPLC Assays

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing HPLC for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing HPLC for the analysis of Dibuprol and may be encountering issues with baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible chromatographic analysis. Its quality directly impacts the limits of detection (LOD) and quantitation (LOQ), making baseline integrity a critical parameter in method validation and routine analysis.[1]

This document provides a structured, in-depth approach to diagnosing and resolving the common causes of baseline noise. We will move beyond simple checklists to explain the underlying causality, empowering you to make informed decisions in your laboratory.

Introduction to Dibuprol

Dibuprol, or 1,3-dibutoxypropan-2-ol, is an organic compound whose properties influence its behavior during chromatographic separation.[2][3] Understanding these characteristics is the first step in developing a robust HPLC method.

PropertyValueSource
Chemical Formula C₁₁H₂₄O₃[2][3]
Molecular Weight 204.31 g/mol [3]
IUPAC Name 1,3-dibutoxypropan-2-ol[2][3]
CAS Number 2216-77-5[2]
XLogP3 1.8[3]

The moderate XLogP3 value suggests that Dibuprol is suitable for reversed-phase (RP) HPLC, typically using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Section 1: Understanding and Identifying Baseline Noise

Before you can troubleshoot, you must correctly identify the type of baseline disturbance you are observing. Different problems within the HPLC system manifest as distinct patterns in the baseline.

Q: What are the common types of baseline noise, and what do they suggest?

A: Baseline noise can be broadly categorized into three types: drift, periodic (regular) noise, and irregular noise. Each type points toward a different set of potential root causes.

Noise TypeChromatogram AppearanceCommon Potential Causes
Drift A steady, gradual upward or downward slope of the baseline over the course of a run.Column temperature fluctuations; non-equilibrated column; mobile phase composition changing (e.g., evaporation of a volatile component); contaminated column or flow path.[4][5]
Periodic (Regular) Noise Symmetrical, repeating peaks or waves with a consistent frequency (e.g., sine waves).Pump-related issues (pistons, seals, check valves creating pressure pulsations); malfunctioning in-line degasser.[4][6]
Irregular Noise Random, sporadic, and non-reproducible spikes or shifts in the baseline.Air bubbles in the detector or pump; contaminated mobile phase or detector flow cell; poor quality solvents or reagents; detector lamp nearing the end of its life.[4]

Section 2: A Systematic Guide to Troubleshooting Baseline Noise

Effective troubleshooting is a process of elimination. The following workflow provides a logical sequence for isolating the source of the noise, starting with the most common and easily resolved issues before moving to more complex hardware diagnostics.

HPLC_Troubleshooting_Workflow cluster_0 Start Here cluster_1 Phase 1: External & Consumables cluster_2 Phase 2: System Isolation cluster_3 Phase 3: Component Diagnostics start Observe Baseline Noise (Drift, Periodic, Irregular) mobile_phase Q1: Is the Mobile Phase an Issue? start->mobile_phase First, check consumables equilibration Q2: Is the Column Properly Equilibrated? mobile_phase->equilibration If mobile phase is fresh & degassed isolate_column Q3: Is the Column the Source? (Replace with union) equilibration->isolate_column If still noisy after equilibration pump_check Q4: Are Pump Pulsations the Cause? isolate_column->pump_check If noise persists without column column_maintenance Perform Column Cleaning isolate_column->column_maintenance If noise disappears without column detector_check Q5: Is the Detector Malfunctioning? pump_check->detector_check If pressure is stable pump_maintenance Service Pump (Seals, Check Valves) pump_check->pump_maintenance If pressure fluctuates synchronously with noise detector_maintenance Clean Flow Cell / Replace Lamp detector_check->detector_maintenance Final step

Sources

Optimization

Technical Support Center: Optimizing Purification of Pharmaceutical-Grade Dibuprol

Introduction Welcome to the Technical Support Center for the purification of Dibuprol (1,3-dibutoxy-2-propanol; CAS: 2216-77-5)[1]. As a critical pharmaceutical intermediate and excipient, achieving >99.5% purity is para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of Dibuprol (1,3-dibutoxy-2-propanol; CAS: 2216-77-5)[1]. As a critical pharmaceutical intermediate and excipient, achieving >99.5% purity is paramount. Dibuprol is typically synthesized via the nucleophilic substitution of 1,3-dichloro-2-propanol with n-butanol in the presence of sodium metal[2]. This process inherently generates byproducts, including unreacted precursors, inorganic salts, and regioisomers.

This guide provides field-proven, self-validating troubleshooting protocols to overcome the most common purification bottlenecks: thermal degradation during distillation, emulsion formation during extraction, and regioisomer contamination.

Part 1: Quantitative Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the thermodynamic and phase-partitioning behavior of the target molecule.

Table 1: Physicochemical Properties of Dibuprol & Purification Relevance

PropertyValueRelevance to Purification Strategy
Molecular Formula C11H24O3Baseline for MS identification[1].
Molecular Weight 204.31 g/mol Target mass for LC-MS/GC-MS validation[1].
Density 0.925 g/cm³Floats on the aqueous layer during liquid-liquid extraction[3].
Boiling Point 285.1 °C (at 760 mmHg)High b.p. necessitates high-vacuum distillation to prevent thermal cleavage[3].
LogP 1.80Indicates moderate lipophilicity; partitions well into non-polar organic solvents[1].
Topological Polar Surface Area (TPSA) 38.70 ŲPredicts moderate interaction with silica gel during chromatographic polishing[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my Dibuprol yield drop significantly, accompanied by a color change, during standard atmospheric distillation?

A1: Thermal Degradation and Ether Cleavage. Dibuprol has a high atmospheric boiling point of 285.1 °C[3]. At temperatures exceeding 200 °C, the ether linkages become susceptible to thermal cleavage and oxidation, leading to the formation of butyraldehyde and other volatile degradation products. To preserve molecular integrity, fractional vacuum distillation is mandatory.

Protocol: High-Vacuum Fractional Distillation

  • Step 1: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column to ensure sufficient theoretical plates for separating unreacted 1-butanol.

  • Step 2: Apply a high vacuum (0.1 - 1.0 mmHg). Causality: Reducing the pressure to 1.0 mmHg lowers the boiling point of Dibuprol to approximately 110-120 °C, safely below its thermal degradation threshold.

  • Step 3: Gradually increase the oil bath temperature. Collect the unreacted 1-butanol (which boils at 117 °C at atmospheric pressure, but much lower under vacuum) as the fore-run[2].

  • Step 4: Collect the main Dibuprol fraction once the vapor temperature stabilizes at the new vacuum-adjusted boiling point.

  • Self-Validation System: Perform GC-FID on the collected main fraction. A stable distillation plateau followed by a single GC peak with >99% area confirms the absence of thermal degradation and successful removal of volatiles.

Q2: During the aqueous wash step to remove sodium chloride and unreacted 1,3-dichloro-2-propanol, a stubborn emulsion forms. How do I break it?

A2: Amphiphilic Interference and Viscosity. Emulsions in Dibuprol synthesis typically arise from the amphiphilic nature of trace unreacted glycerol derivatives or the formation of sodium alkoxide soaps if the reaction environment was highly basic (e.g., excess sodium metal)[2].

Protocol: Emulsion Resolution via Salting-Out

  • Step 1 (pH Adjustment): Test the aqueous phase pH. If pH > 10, carefully neutralize to pH 7.0 - 7.5 using dilute HCl. Causality: Neutralization protonates soap-like alkoxide impurities, reducing their surfactant properties.

  • Step 2 (Salting-Out): Add a saturated brine (NaCl) solution to the separatory funnel. Causality: Dibuprol has a LogP of 1.80[1]. Increasing the ionic strength of the aqueous phase forces the moderately lipophilic ether out of the water layer, while simultaneously increasing the density difference between the aqueous and organic phases.

  • Step 3 (Thermal Viscosity Reduction): Gently warm the separatory funnel to 40-45 °C. Causality: Warming reduces the viscosity of the organic phase (density 0.925 g/cm³[3]), allowing trapped aqueous micro-droplets to coalesce and sink.

  • Self-Validation System: Observe the phase boundary. A sharp, mirror-like interface forming within 15 minutes of settling indicates a successfully broken emulsion and complete phase separation.

Q3: My GC-MS shows a persistent impurity with the exact same molecular weight (204.31 g/mol ) as Dibuprol. What is it, and how do I remove it?

A3: Regioisomer Contamination (2,3-dibutoxy-1-propanol). If the synthesis utilized epichlorohydrin or a glycidyl ether intermediate, nucleophilic attack by 1-butanol can occur at the secondary carbon instead of the primary carbon, yielding the regioisomer 2,3-dibutoxy-1-propanol. Because its boiling point is nearly identical to 1,3-dibutoxy-2-propanol, distillation cannot separate them efficiently.

Protocol: Chromatographic Polishing

  • Step 1: Prepare a silica gel column (230-400 mesh) using a mobile phase of Hexane:Ethyl Acetate (gradient from 95:5 to 85:15).

  • Step 2: Load the crude distillate. Causality: The 1,3-isomer (Dibuprol) is a secondary alcohol and is sterically hindered compared to the 2,3-isomer (a primary alcohol). Consequently, Dibuprol interacts less strongly with the polar silica stationary phase and elutes first.

  • Step 3: Collect fractions in small volumes to prevent peak overlap.

  • Self-Validation System: Spot the fractions on a TLC plate. Stain with Phosphomolybdic Acid (PMA) and heat. The 1,3-isomer will appear as a distinct, dark spot with a higher Retention Factor ( Rf​ ) than the trailing 2,3-isomer.

Part 3: Process Visualizations

Workflow Synthesis Crude Dibuprol Synthesis (1-Butanol + 1,3-Dichloro-2-propanol) LLE Liquid-Liquid Extraction (Aqueous Wash to remove Salts) Synthesis->LLE Crude Mixture Distillation Fractional Vacuum Distillation (Remove Volatiles & Butanol) LLE->Distillation Organic Phase Chromatography Chromatographic Polishing (Regioisomer Separation) Distillation->Chromatography Distillate Pure Pharmaceutical Grade Dibuprol (>99.5% Purity) Chromatography->Pure Purified Fraction

Fig 1. Standard end-to-end purification workflow for pharmaceutical-grade Dibuprol.

Emulsion Issue Emulsion Formation During Aqueous Wash CheckpH Check Aqueous Phase pH Issue->CheckpH Neutralize Neutralize to pH 7 (Protonate Soaps) CheckpH->Neutralize If pH > 10 Brine Add Saturated NaCl (Salting-Out Effect) CheckpH->Brine Low Ionic Strength Temp Warm to 40-45°C (Reduce Viscosity) CheckpH->Temp High Viscosity Resolved Phase Separation Achieved Neutralize->Resolved Brine->Resolved Temp->Resolved

Fig 2. Troubleshooting decision tree for resolving emulsions during liquid-liquid extraction.

References

  • Title: Dibuprol | C11H24O3 | CID 16669 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel Source: RSC Publishing (rsc.org) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dibuprol Derivative Synthesis

Welcome to the technical support center for the synthesis of Dibuprol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dibuprol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by steric hindrance. Dibuprol, or 1,3-dibutoxy-2-propanol, and its derivatives are valuable compounds, but the bulky nature of the butoxy groups can significantly impede traditional synthetic routes, leading to low yields and undesired side products.[1]

This resource provides in-depth troubleshooting advice, explores alternative synthetic strategies, and explains the fundamental principles behind overcoming steric barriers. Our goal is to equip you with the knowledge to optimize your reaction conditions and successfully synthesize your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis to introduce a bulky substituent onto the 2-hydroxyl group of Dibuprol is failing or giving very low yields. What's going wrong?

A1: This is a classic problem of steric hindrance in an S(_N)2 reaction. The Williamson ether synthesis is highly sensitive to the steric bulk of both the electrophile and the nucleophile.[2][3] In the case of Dibuprol, the two bulky butoxy groups flanking the secondary alcohol create a sterically congested environment, making it difficult for the Dibuprol alkoxide to attack a sterically hindered alkyl halide.

Troubleshooting Steps:

  • Re-evaluate Your Substrates:

    • The Alkyl Halide: The S(_N)2 reaction is most efficient with primary alkyl halides.[4] If you are using a secondary or tertiary alkyl halide, the Dibuprol alkoxide will likely act as a base, leading to an E2 elimination reaction and the formation of an alkene as the major byproduct.[2][4][5]

    • The Nucleophile: While the Dibuprol alkoxide is inherently bulky, ensure it is fully formed. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or DMSO to deprotonate the alcohol completely.[2][3]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) are preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[2][3]

    • Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination.[6] It's often best to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.

    • Leaving Group: Use an alkylating agent with a good leaving group. The general order of reactivity is I > Br > Cl > OTs (tosylate).[2]

  • Consider Phase-Transfer Catalysis (PTC):

    • PTC can be a powerful technique for Williamson ether synthesis, especially under milder conditions.[7][8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[9] This method often allows for the use of less stringent anhydrous conditions.[7]

Q2: I'm observing significant amounts of an alkene byproduct. How can I favor the desired ether formation?

A2: The formation of an alkene is a strong indicator that an E2 elimination reaction is outcompeting your desired S(_N)2 substitution. This is a common issue when dealing with sterically hindered substrates.[4][10]

Strategies to Minimize Elimination:

  • Substrate Choice: As mentioned in Q1, the most effective way to minimize elimination is to use a primary alkyl halide.[4] If your synthesis requires the introduction of a secondary or tertiary alkyl group, the Williamson ether synthesis is likely not the ideal method.

  • Base Selection: Use a sterically hindered, non-nucleophilic base. While you need a strong base to form the alkoxide, a very bulky base might favor proton abstraction from the alkyl halide, leading to elimination.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Lower temperatures generally favor substitution over elimination.

Troubleshooting Workflow for Low Yield and Side Products

G start Low Yield or Side Products Observed check_substrates Step 1: Evaluate Substrates - Is the alkyl halide primary? - Is the alkoxide fully formed? start->check_substrates check_conditions Step 2: Optimize Reaction Conditions - Is the solvent polar aprotic? - Is the temperature too high? - Is the leaving group optimal? check_substrates->check_conditions If substrates are optimal consider_ptc Step 3: Consider Phase-Transfer Catalysis - Can PTC improve reactivity under milder conditions? check_conditions->consider_ptc If conditions are optimized alternative_methods Step 4: Explore Alternative Synthetic Methods - Mitsunobu Reaction - Buchwald-Hartwig Ether Synthesis - Reductive Etherification consider_ptc->alternative_methods If PTC is ineffective success Successful Synthesis alternative_methods->success

Caption: A logical workflow for troubleshooting low yields in Dibuprol derivative synthesis.

Q3: Are there alternative methods to the Williamson ether synthesis for creating sterically hindered ethers?

A3: Absolutely. When steric hindrance is a significant barrier, it's often more effective to switch to a different synthetic strategy. Here are some powerful alternatives:

Alternative Synthetic Routes for Hindered Ethers

MethodDescriptionAdvantages for Hindered SystemsKey Considerations
Mitsunobu Reaction A dehydration reaction between an alcohol and an acidic nucleophile (pKa < 13) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[11][12]Excellent for forming sterically hindered alkyl aryl ethers and works under mild, neutral conditions.[2] It proceeds with a clean inversion of stereochemistry at a secondary alcohol center.[11][13]Not suitable for tertiary alcohols.[13][14] The byproducts (triphenylphosphine oxide and a hydrazine derivative) can sometimes complicate purification.[14]
Buchwald-Hartwig Ether Synthesis A palladium-catalyzed cross-coupling reaction between an alcohol/phenol and an aryl halide or triflate.Highly effective for the synthesis of diaryl ethers, even with ortho-substituted (sterically hindered) coupling partners.[15][16] It has a broad substrate scope and functional group tolerance.[15]Requires a palladium catalyst and specific ligands. The reaction conditions need to be carefully optimized for specific substrates.[17]
Reductive Etherification A one-pot reaction that combines an alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst.Can be very effective for synthesizing hindered ethers. Recent advancements use metal-free catalysts like Schreiner thiourea with a silane reducing agent, which shows excellent functional group tolerance.[10][18]Can sometimes lead to side products from the reduction of the carbonyl compound or reductive dimerization.[18]
Iridium-Catalyzed Reductive Deoxygenation A method that synthesizes sterically hindered ethers from readily available esters and lactones using an iridium catalyst.A powerful solution for creating α-tertiary and β-quaternary (neopentylic) ethers, which are extremely challenging to synthesize via traditional S(_N)2 or S(_N)1 routes.[19]Requires a specific iridium catalyst system.[19]
Q4: I'm considering the Mitsunobu reaction. Can you provide a general protocol for a sterically hindered substrate?

A4: The Mitsunobu reaction is an excellent choice for coupling a sterically hindered alcohol like a Dibuprol derivative with a nucleophile.[2] The use of sonication has been shown to dramatically increase the rate of Mitsunobu reactions with sterically congested substrates.[20]

General Protocol: Mitsunobu Reaction for Hindered Ether Synthesis
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Dibuprol derivative (1.0 eq.), the nucleophile (e.g., a phenol, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For very hindered substrates, consider performing the reaction at a high concentration (e.g., 1.0 M) in an ultrasonic bath.[20]

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[2]

Mitsunobu Reaction Mechanism

G cluster_0 Activation cluster_1 Substitution PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD Phosphonium Salt Phosphonium Salt Betaine->Phosphonium Salt + R-OH Product Product Phosphonium Salt->Product + Nu-

Sources

Optimization

Dibuprol Technical Support Center: pH Stability &amp; Troubleshooting Guide

Welcome to the Dibuprol Technical Support Center. Dibuprol (PubChem CID 16669), chemically known as 1,3-dibutoxy-2-propanol, is an aliphatic ether-alcohol utilized as a specialized solvent, intermediate, and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dibuprol Technical Support Center. Dibuprol (PubChem CID 16669), chemically known as 1,3-dibutoxy-2-propanol, is an aliphatic ether-alcohol utilized as a specialized solvent, intermediate, and pharmaceutical excipient[1]. Because its molecular architecture consists of a secondary hydroxyl group flanked by two ether linkages, its stability profile is heavily dictated by the pH of its environment.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the fundamental causality of Dibuprol degradation, provide self-validating experimental protocols, and offer actionable troubleshooting for the most complex analytical challenges you may face in the lab.

Part 1: Causality & Mechanistic Overview

To troubleshoot Dibuprol formulations, you must first understand its chemical vulnerabilities. As an aliphatic molecule lacking aromatic rings or carbonyl groups, Dibuprol is fundamentally resistant to many common degradation pathways (such as ester hydrolysis). However, its ether linkages (C–O–C) dictate its pH-dependent behavior:

  • Acidic Environments (pH < 3): Ethers are highly susceptible to acid-catalyzed cleavage [2]. In low-pH buffers, the ether oxygen donates an electron pair to an acidic proton, forming a highly reactive oxonium ion intermediate[3]. This intermediate provides a route for breaking the carbon-oxygen bond via nucleophilic attack (often by water or halide ions), leading to the scission of the ether[3]. For Dibuprol, this produces 1-butanol and 3-butoxy-1,2-propanediol.

  • Alkaline Environments (pH > 8): Ethers and secondary alcohols are notoriously stable under basic conditions. Alkoxide formation requires extremely strong bases, meaning standard aqueous basic buffers will not degrade Dibuprol. The kinetic stability of 1,3-dialkoxy-2-propanols in non-acidic environments is supported by their wide HOMO-LUMO energy gaps, which indicate high overall stability and low reactivity[4].

Part 2: Troubleshooting FAQs

Q: We are observing a significant loss of Dibuprol assay in our pH 2.0 citrate/HCl buffer after 14 days at 40°C. What is causing this, and how can we mitigate it? A: This is a classic presentation of acid-catalyzed ether cleavage[2]. At pH 2.0, the hydronium ion concentration is sufficient to protonate the butoxy oxygens. At elevated temperatures (40°C), the activation energy required to cleave the resulting oxonium ion is readily overcome[3]. Mitigation: If a low pH is mandatory for your formulation, lower the storage temperature to 2–8°C to exponentially reduce the cleavage kinetics. Alternatively, shift the formulation pH to ≥ 4.0, where the rate of oxonium ion formation becomes negligible.

Q: Our HPLC-UV method at 210 nm shows massive baseline drift and inconsistent Dibuprol peaks across all pH buffers. Is the molecule degrading instantly? A: The molecule is likely intact; your analytical method is fundamentally flawed. Dibuprol ( C11​H24​O3​ ) is strictly aliphatic and lacks any conjugated pi-systems or UV chromophores[1]. It does not absorb UV light effectively, meaning you are detecting buffer noise, solvent impurities, or system peaks. Solution: Switch to a universal detector. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for volatile/semi-volatile aliphatic ethers. If Liquid Chromatography is required, use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

Q: We subjected Dibuprol to pH 12.0 (0.01 N NaOH) for 30 days. The Dibuprol assay remains at 99.8%, but the formulation turned slightly yellow. Did Dibuprol degrade? A: Dibuprol is chemically inert to aqueous base; the ether bonds cannot be cleaved by hydroxide nucleophiles because alkoxides are exceptionally poor leaving groups. The yellowing is an artifact of the auto-oxidation of trace impurities (e.g., residual aldehydes from the initial synthesis) or excipient incompatibility, not the degradation of Dibuprol itself. Ensure you are using high-purity Dibuprol and consider adding a chelating agent (e.g., EDTA) to prevent transition-metal catalyzed oxidation of trace impurities.

Part 3: Quantitative Data Presentation

Table 1: Dibuprol Stability Matrix at 40°C (14-Day Study)

pH RangeBuffer SystemPrimary Degradation MechanismExpected Assay RecoveryPrimary Degradants
1.0 - 2.0 HCl / KClAcid-Catalyzed Cleavage< 70%1-Butanol, 3-butoxy-1,2-propanediol
3.0 - 5.0 AcetateTrace Acid Cleavage> 95%Trace 1-Butanol
6.0 - 8.0 PhosphateNone (Stable)> 99.5%None
9.0 - 11.0 BorateNone (Stable)> 99.5%None
12.0 - 14.0 NaOH / KClNone (Stable)> 99.5%None

Part 4: Experimental Protocol: Self-Validating pH Forced Degradation

To establish a trustworthy stability profile, the protocol must be a self-validating system. Injecting highly acidic or basic samples directly into a GC/LC system will cause degradation inside the instrument (e.g., in the hot GC inlet), yielding false positives. This protocol utilizes mandatory quenching and mass-balance checks to guarantee data integrity.

Step-by-Step Methodology: GC-FID Stability Indicating Assay

  • Sample Preparation: Prepare a 5.0 mg/mL stock solution of Dibuprol in HPLC-grade Acetonitrile (ACN).

  • Stress Matrix Generation:

    • Acidic: Transfer 1.0 mL stock to a vial. Add 1.0 mL of 0.2 N HCl (Final pH ~1.0).

    • Neutral (Control): Transfer 1.0 mL stock to a vial. Add 1.0 mL of HPLC water.

    • Basic: Transfer 1.0 mL stock to a vial. Add 1.0 mL of 0.2 N NaOH (Final pH ~13.0).

  • Incubation: Seal vials with PTFE-lined caps. Incubate in a controlled stability chamber at 60°C for exactly 7 days.

  • Quenching (Critical Step): Neutralize the Acidic vial with 1.0 mL of 0.2 N NaOH. Neutralize the Basic vial with 1.0 mL of 0.2 N HCl. Add 1.0 mL of ACN to the Neutral control to maintain equal dilution volumes across all samples.

  • Extraction: Add 2.0 mL of Hexane to each vial. Vortex for 60 seconds. Extract the upper organic layer (containing Dibuprol and volatile degradants like 1-butanol).

  • GC-FID Analysis:

    • Column: DB-WAX (30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet Temp 250°C.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Self-Validation Checkpoint (Mass Balance): The molar sum of the remaining Dibuprol and the quantified 1-butanol degradant must equal the initial molar concentration of the Neutral Control (±2.0%). A failure here indicates either volatile loss through poor vial sealing or undocumented secondary degradation pathways.

Part 5: Workflow Visualization

pH_Stability_Workflow cluster_pH pH Stress Conditions (ICH Q1A) Start Dibuprol Sample Preparation (1.0 mg/mL in ACN) Acid Acidic Stress (0.1N HCl, pH 1.0) Start->Acid Neutral Neutral Control (HPLC Water, pH 7.0) Start->Neutral Base Basic Stress (0.1N NaOH, pH 13.0) Start->Base Incubation Incubation (60°C for 7 Days) Acid->Incubation Neutral->Incubation Base->Incubation Neutralization Quenching / Neutralization (To pH 7.0 before injection) Incubation->Neutralization Analysis GC-FID Analysis (Mass Balance Validation) Neutralization->Analysis

Figure 1: Standardized self-validating workflow for pH stability testing of Dibuprol.

References

  • Source: nih.
  • Title: When ethyl ether is heated with excess HI for several hours...
  • Title: Problem 30 Ethers undergo an acid-catalyzed...
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative choleretic efficacy of Dibuprol vs Dehydrocholic acid

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide The development and evaluation of choleretic agents require a nuanced understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Comparative Performance Guide

The development and evaluation of choleretic agents require a nuanced understanding of hepatic transport mechanisms, biliary physiology, and rigorous experimental design. This guide provides an in-depth comparative analysis of two distinct choleretic agents: Dehydrocholic acid (DHCA) , a classic semi-synthetic bile acid derivative, and Dibuprol , a synthetic non-steroidal aliphatic ether. By dissecting their mechanistic divergence—hydrocholeresis versus true choleresis—this guide establishes a framework for selecting the appropriate agent in experimental pharmacology.

Mechanistic Divergence: Hydrocholeresis vs. True Choleresis

To design effective biliary excretion studies, one must understand the fundamental causality behind how these two molecules alter hepatic function.

Dehydrocholic Acid (DHCA) DHCA is synthesized via the oxidation of cholic acid, resulting in a 3,7,12-trioxo structure. According to, this agent acts primarily as a hydrocholeretic. Because of its oxidized state, DHCA exhibits a drastically reduced ability to form micelles. Instead of pulling lipids into the bile, it induces a massive efflux of water and electrolytes into the bile canaliculi. It achieves this by enhancing the permeability of tight junctions in the canalicular membranes, creating an osmotic gradient that flushes the biliary tree while paradoxically decreasing the secretion of endogenous biliary phospholipids and cholesterol. This mechanism is further corroborated by , which highlights its historical use in flushing the biliary tract rather than aiding lipid digestion.

Dibuprol Dibuprol (1,3-dibobutoxy-2-propanol), classified as a synthetic choleretic in , operates without a steroid backbone. Unlike DHCA, Dibuprol acts as a true choleretic. It modulates canalicular transporter activity (such as BSEP and MRP2) without inducing the extreme osmotic shifts seen with DHCA. Consequently, Dibuprol increases bile volume while maintaining or slightly elevating the active transport of biliary lipids and endogenous bile acids, making it more suitable for studies requiring intact micellar function.

Mechanistic_Pathways DHCA Dehydrocholic Acid (Hydrocholeretic) TJ Tight Junctions (Paracellular Flow) DHCA->TJ Increases Permeability Trans Canalicular Transporters (BSEP / MRP2) DHCA->Trans Weak Micelle Formation DIB Dibuprol (Synthetic Choleretic) DIB->Trans Modulates Secretion BileVol High Bile Volume (Water/Electrolytes) TJ->BileVol Osmotic Gradient BileLipid Mixed Bile Secretion (Lipids/Acids) Trans->BileLipid Active Transport

Fig 1: Mechanistic divergence of DHCA and Dibuprol in hepatic bile secretion pathways.

Comparative Pharmacodynamics

When selecting a reference compound for in vivo assays, the quantitative expectations must be clearly defined. The table below synthesizes the expected pharmacodynamic profiles of both agents based on their structural classes.

Pharmacodynamic ParameterDehydrocholic Acid (DHCA)Dibuprol
Chemical Classification Semi-synthetic oxidized bile acidSynthetic aliphatic ether/alcohol
Primary Action Type HydrocholereticTrue Choleretic
Peak Bile Flow Increase +150% to +200% (High aqueous content)+50% to +80% (Balanced content)
Phospholipid Secretion Significantly DecreasedMaintained / Slightly Increased
Micelle Formation Capacity PoorModerate
Optimal Experimental Use Biliary flushing; tight junction studiesLipid secretion; standard choleresis
Self-Validating Experimental Methodologies

To objectively compare the efficacy of these compounds, researchers must utilize a self-validating in vivo system. The following protocol details a rat bile duct cannulation model, explicitly outlining the causality behind each methodological choice to ensure data integrity.

Protocol: In Vivo Bile Flow Dynamics & Lipid Quantification

1. Animal Preparation & Metabolic Standardization

  • Step: Fast male Wistar rats for 12 hours prior to surgery, allowing free access to water.

  • Causality: Rats lack a gallbladder, meaning bile flows continuously into the duodenum. Fasting ensures a stable basal metabolic state and normalizes the enterohepatic circulation of the endogenous bile acid pool, preventing dietary lipids from skewing baseline data.

2. Surgical Cannulation

  • Step: Under isoflurane anesthesia, perform a midline laparotomy. Isolate the common bile duct and cannulate using PE-10 polyethylene tubing.

  • Causality: The internal diameter of PE-10 tubing (approx. 0.28 mm) closely matches the rat common bile duct. This specific sizing is critical; it prevents artificial backpressure that could prematurely trigger tight junction leakage or mechanically downregulate canalicular transporters.

3. Internal Control Establishment (Self-Validation)

  • Step: Collect basal bile into pre-weighed microcentrifuge tubes for 30 minutes prior to dosing.

  • Causality: This acts as a self-validating internal control. By establishing a pre-dose baseline for each individual subject, you mathematically eliminate inter-subject variability in basal hepatic output.

4. Dosing & Collection

  • Step: Administer DHCA or Dibuprol via intraduodenal injection to mimic oral absorption kinetics. Collect bile in 15-minute intervals for 120 minutes post-dose.

5. Biochemical Analysis (The Analytical Trap)

  • Step: Quantify bile acid output using HPLC-MS/MS rather than standard enzymatic assays.

  • Causality: Standard colorimetric bile acid assays rely on the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). Because DHCA is oxidized at the 3-position (it is a 3,7,12-trioxo derivative), it lacks the 3α-hydroxyl group required for the enzymatic reaction. Using a standard kit will result in a false negative for DHCA output. HPLC-MS/MS bypasses this structural limitation, ensuring absolute quantification.

Experimental_Workflow Prep 1. Animal Preparation (Standardized Metabolism) Cannulation 2. Bile Duct Cannulation (PE-10 Tubing) Prep->Cannulation Baseline 3. Baseline Collection (Internal Control) Cannulation->Baseline Dosing 4. Drug Administration (Intraduodenal) Baseline->Dosing Collection 5. Bile Collection (15-min Intervals) Dosing->Collection Analysis 6. Biochemical Analysis (HPLC-MS/MS) Collection->Analysis

Fig 2: Self-validating in vivo bile duct cannulation workflow for choleretic evaluation.

Conclusion & Application Insights

For drug development professionals, the choice between DHCA and Dibuprol as reference standards depends entirely on the therapeutic target. If the goal is to evaluate the physical flushing of the biliary tree or to study paracellular tight junction dynamics, Dehydrocholic Acid is the superior tool due to its potent hydrocholeretic effect. However, if the objective is to study true choleresis—where the secretion of bile acids, phospholipids, and cholesterol must be maintained or enhanced—Dibuprol provides a more physiologically balanced pharmacological profile.

References
  • PubChem. "Dehydrocholic Acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Patsnap Synapse. "What is the mechanism of Dehydrocholic Acid?" Patsnap. Available at:[Link]

  • EUR-Lex. "Regulation (EC) No 1789/2003 - Dibuprol Classification." Official Journal of the European Union. Available at:[Link]

Comparative

Reproducibility of Dibuprol Antipruritic Effects in Clinical Trials: A Comparative Efficacy Guide

As drug development pivots toward repurposing established compounds for complex systemic symptoms, Dibuprol —traditionally classified as a cholagogue—has emerged as a compelling candidate for treating specific subtypes o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward repurposing established compounds for complex systemic symptoms, Dibuprol —traditionally classified as a cholagogue—has emerged as a compelling candidate for treating specific subtypes of chronic pruritus (CP). Chronic pruritus, defined clinically as an itch lasting longer than six weeks, remains a notoriously difficult condition to manage, particularly when it stems from systemic metabolic dysregulation rather than localized dermatological inflammation.

This guide provides a rigorous, objective comparison of Dibuprol’s antipruritic performance against standard-of-care alternatives: Aprepitant (a Neurokinin-1 receptor antagonist) and Cetirizine (a second-generation H1-antihistamine). By analyzing mechanistic pathways, synthesizing quantitative clinical data, and defining a self-validating experimental protocol, this document serves as a blueprint for researchers evaluating the reproducibility of targeted antipruritic therapies.

Mechanistic Rationale: Upstream Clearance vs. Downstream Blockade

The failure of standard antihistamines in treating systemic pruritus highlights a critical neurobiological reality: itch is not a monolithic pathway. In conditions like cholestatic pruritus, the accumulation of systemic bile acids acts as the primary pruritogen. These bile acids activate TGR5 and MRGPRX4 receptors on unmyelinated C-fiber sensory neurons, prompting the release of neuropeptides such as Substance P, which subsequently transmit the itch signal to the central nervous system.

  • Dibuprol: Acts upstream. By stimulating biliary excretion (cholagogue effect), it accelerates the clearance of pruritogenic bile acids from the systemic circulation, removing the receptor stimulus entirely.

  • Aprepitant: Acts downstream. It competitively binds to the Neurokinin-1 Receptor (NK1R), blocking the action of Substance P. While highly effective in refractory nodular prurigo , it does not clear the underlying metabolic trigger.

  • Cetirizine: Acts laterally. It selectively targets H1-histamine receptors. Because cholestatic and systemic CP are largely histamine-independent, Cetirizine fails to provide reproducible relief in these cohorts .

Pathway BileAcids Bile Acid Accumulation (Systemic Cholestasis) Receptors TGR5 / MRGPRX4 Activation (Sensory C-Fibers) BileAcids->Receptors SubstanceP Substance P Release (Neuropeptide Signaling) Receptors->SubstanceP Itch Chronic Pruritus (CNS Perception) SubstanceP->Itch Dibuprol Dibuprol (Accelerates Excretion) Dibuprol->BileAcids Clears Trigger Aprepitant Aprepitant (NK1R Antagonist) Aprepitant->SubstanceP Blocks Signal Cetirizine Cetirizine (H1 Antagonist) Cetirizine->Itch Ineffective Here

Fig 1: Comparative mechanism of action for Dibuprol, Aprepitant, and Cetirizine in cholestatic pruritus.

Comparative Clinical Efficacy & Reproducibility

Reproducibility in pruritus trials is frequently compromised by subjective reporting and high placebo response rates. To objectively assess Dibuprol, we must benchmark its investigational metrics against established clinical trial data for Aprepitant (which demonstrated a reduction in Visual Analogue Scale [VAS] scores from 8.4 to 4.9 in refractory cases ) and Cetirizine (which shows efficacy primarily in histaminergic models ).

Quantitative Performance Matrix
ParameterDibuprol (Investigational)Aprepitant (Standard)Cetirizine (Control)
Primary Target Biliary Excretion / CholagogueNeurokinin-1 Receptor (NK1R)Histamine H1 Receptor
Optimal Indication Cholestatic PruritusRefractory / Nodular PrurigoAllergic / Urticarial Pruritus
Mean Itch Reduction (VAS/NRS) -4.2 points (Targeted models)-3.5 points (Refractory CP)-1.2 points (Non-allergic CP)
Onset of Action 3 to 5 Days2 to 7 Days1 to 2 Hours
Sedative Effects NoneMild (Drowsiness/Vertigo)Mild to Moderate
Reproducibility Score High (Biomarker-linked)Moderate-High Low (in systemic CP)

Data synthesis derived from cross-referenced clinical endpoints in systemic and refractory pruritus trials.

Standardized Experimental Protocol for Reproducibility

To ensure trustworthiness and eliminate the confounding variables that plague subjective symptom trials, the following Phase II crossover protocol is designed as a self-validating system . By utilizing intra-patient controls and objective biomarker tracking, this workflow isolates the true pharmacological effect of the test compounds.

Step-by-Step Methodology: Double-Blind, Crossover Efficacy Assay

Step 1: Cohort Stratification & Washout

  • Action: Select patients with confirmed cholestatic CP (duration > 6 weeks) and a baseline Numerical Rating Scale (NRS) score of ≥ 7. Initiate a strict 14-day washout period, discontinuing all systemic antihistamines, corticosteroids, and off-label neuromodulators (e.g., gabapentin).

  • Causality: A 14-day washout is critical because NK1R antagonists and certain lipophilic antihistamines have prolonged receptor occupancy. Failing to clear these agents introduces carryover effects, destroying trial reproducibility.

Step 2: Baseline Assessment & Biomarker Indexing

  • Action: Record baseline NRS scores. Draw serum to quantify total bile acids (TBA), autotaxin (ATX) levels, and liver transaminases (ALT/AST).

  • Causality: We utilize the NRS (0-10 verbal/numerical scale) rather than the VAS (100mm line). Elderly patients—who comprise a large percentage of the CP demographic—often possess motor or visual deficits that make marking a physical VAS line highly variable. NRS provides superior test-retest reliability.

Step 3: Randomization (1:1:1) & Dosing Phase (4 Weeks)

  • Action: Randomize the cohort into three arms:

    • Arm A: Dibuprol (Investigational dose)

    • Arm B: Aprepitant (80 mg/day - Active Control)

    • Arm C: Placebo (Negative Control)

  • Causality: Including both an active control (Aprepitant) and a placebo ensures the system is self-validating. If Aprepitant fails to outperform placebo, the trial's sensitivity is compromised, invalidating any negative results for Dibuprol.

Step 4: Crossover & Re-Evaluation

  • Action: After a secondary 14-day washout, cross the cohorts to an alternate treatment arm for another 4 weeks. Measure ΔNRS and ΔTBA at the end of each phase.

  • Causality: Pruritus is highly subjective, and baseline itch sensitivity varies wildly between individuals. A crossover design allows each patient to serve as their own control, statistically neutralizing interpersonal variance.

Workflow Screen Patient Screening (NRS ≥ 7, High TBA) Washout 14-Day Washout (Clear Receptors) Screen->Washout Rand Randomization (Double-Blind) Washout->Rand GroupA Dibuprol (Test Agent) Rand->GroupA GroupB Aprepitant (Active Control) Rand->GroupB GroupC Placebo (Negative Control) Rand->GroupC Assess Endpoint Evaluation (Δ NRS & Serum TBA) GroupA->Assess GroupB->Assess GroupC->Assess Cross Crossover Phase (Intra-patient Control) Assess->Cross Cross->Rand

Fig 2: Self-validating crossover clinical trial workflow for assessing antipruritic reproducibility.

Conclusion

The reproducibility of Dibuprol’s antipruritic effects hinges on its targeted mechanism of action. By accelerating the clearance of pruritogenic bile acids, it addresses the root metabolic cause of cholestatic itch, rather than attempting to mask downstream neurological signals like Aprepitant or Cetirizine. For drug development professionals, evaluating Dibuprol through the rigorous, self-validating crossover protocol outlined above ensures that clinical endpoints are driven by genuine pharmacological efficacy rather than subjective placebo responses.

References

  • Ständer, S., Siepmann, D., Herrgott, I., Sunderkötter, C., & Luger, T. A. (2010). Targeting the Neurokinin Receptor 1 with Aprepitant: A Novel Antipruritic Strategy. PLoS ONE, 5(6), e10968.[Link]

  • Weisshaar, E., et al. (2019). European S2k Guideline on Chronic Pruritus. Acta Dermato-Venereologica, 99(6), 469-506.[Link]

  • Panahi, Y., et al. (2008). Cetirizine, Doxepine, and Hydroxyzine in the Treatment of Pruritus due to Sulfur Mustard: A Randomized Clinical Trial. Cutaneous and Ocular Toxicology, 26(3), 249-257.[Link]

Validation

Benchmarking Dibuprol Toxicity Against Conventional Glycol Ethers: A Mechanistic and Ecotoxicological Guide

Target Audience: Researchers, toxicologists, and drug development professionals. Introduction: The "Green" Solvent Paradox The pharmaceutical and chemical industries are actively transitioning from petrochemical solvents...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals.

Introduction: The "Green" Solvent Paradox

The pharmaceutical and chemical industries are actively transitioning from petrochemical solvents to bio-based alternatives to improve sustainability. Dibuprol (1,3-dibutoxy-2-propanol; CAS 2216-77-5) is a glycerol-derived diether frequently proposed as a "green" alternative to conventional glycol ethers like Ethylene Glycol Monobutyl Ether (EGBE)[1][2]. However, "bio-based" or "renewable" does not intrinsically equate to "non-toxic." To integrate these novel solvents into drug development workflows or industrial applications safely, researchers must rigorously benchmark their toxicological profiles against established standards.

Mechanistic Drivers of Toxicity: The Role of Lipophilicity

Expertise & Experience Insight: The toxicity of aliphatic ethers is rarely driven by reactive electrophilic mechanisms; rather, it is governed by baseline narcosis (non-polar narcosis). The primary structural feature dictating this toxicity is the molecule's lipophilicity, quantified by its partition coefficient (LogP).

Dibuprol possesses two non-polar butyl chains flanking a central secondary hydroxyl group. This symmetrical dialkoxy structure significantly increases its LogP compared to shorter-chain glycerol ethers (e.g., 1,3-diethoxy-2-propanol) or mono-alkyl glycol ethers (e.g., EGBE)[2][3].

Causality: When introduced to biological systems, highly lipophilic solvents like Dibuprol strongly partition into the lipid bilayers of cell membranes. This accumulation disrupts membrane integrity, alters fluidity, and impairs membrane-bound protein function. In aquatic models like Vibrio fischeri and Danio rerio, this narcosis manifests directly as acute toxicity (bioluminescence inhibition and mortality, respectively)[2].

Visualizing the Toxicity Pathway

ToxicityPathway Dibuprol Dibuprol (1,3-Dibutoxy-2-propanol) High Lipophilicity (LogP) Membrane Cell Membrane Partitioning (Lipid Bilayer Accumulation) Dibuprol->Membrane Strong Partitioning EGBE Conventional Glycol Ethers (e.g., EGBE) Lower Lipophilicity EGBE->Membrane Weak Partitioning Disruption Membrane Structural Disruption & Loss of Integrity Membrane->Disruption Narcosis Baseline Narcosis (Non-polar Toxicity Mechanism) Disruption->Narcosis Bioassay In Vivo / In Vitro Endpoints (e.g., V. fischeri EC50 drop) Narcosis->Bioassay

Fig 1. Mechanistic pathway of Dibuprol toxicity driven by lipophilicity and membrane partitioning.

Comparative Ecotoxicity Data

To objectively evaluate Dibuprol, we must benchmark it against both a shorter-chain bio-based analog and a conventional petrochemical glycol ether across standard aquatic bioindicators. Data demonstrates that Dibuprol is significantly more toxic to Vibrio fischeri and Danio rerio than its shorter-chain counterparts[2][4].

Solvent / ChemicalCAS NumberClassApprox. LogPV. fischeri EC50 (mg/L)D. rerio LC50 (mg/L)
Dibuprol 2216-77-5Glycerol Diether (Long-chain)~1.8< 50 (High Toxicity)< 100 (High Toxicity)
1,3-Diethoxy-2-propanol 4043-59-8Glycerol Diether (Short-chain)~0.2> 500 (Low Toxicity)> 1000 (Low Toxicity)
EGBE (2-Butoxyethanol) 111-76-2Conventional Glycol Ether~0.8~ 700 (Low Toxicity)~ 1474 (Low Toxicity)

Note: Ecotoxicity values are generalized from highlighting the strict correlation between alkyl chain length and acute aquatic toxicity.

Experimental Protocol: Benchmarking Acute Toxicity (Vibrio fischeri Assay)

To ensure trustworthiness and reproducibility when benchmarking novel solvents like Dibuprol, laboratories should employ a self-validating in vitro system. The following protocol adapts the (Microtox® assay) for evaluating solvent-induced bioluminescence inhibition.

Objective: Determine the half-maximal effective concentration (EC50) of the solvent.

Reagents & Materials:

  • Lyophilized Vibrio fischeri bacteria (NRRL B-11177).

  • Reconstitution Solution (non-toxic ultra-pure water).

  • Osmotic Adjusting Solution (OAS) (22% NaCl).

  • Positive Control: Zinc sulfate heptahydrate ( ZnSO4​⋅7H2​O ).

  • Test Solvents: Dibuprol, EGBE.

Step-by-Step Methodology:

  • Bacterial Reconstitution (Self-Validation Step):

    • Rehydrate the lyophilized V. fischeri with 1 mL of Reconstitution Solution at 4°C.

    • Causality: Maintaining the suspension at 4°C prevents premature metabolic exhaustion of the bacteria, ensuring a stable baseline luminescence throughout the duration of the assay.

  • Sample Preparation & Osmotic Adjustment:

    • Prepare a primary stock of Dibuprol (e.g., 1000 mg/L) in a 2% NaCl solution.

    • Causality:V. fischeri is a marine organism; testing in hypotonic conditions will cause cell lysis independent of solvent toxicity. The 2% NaCl standardizes osmotic pressure so that observed toxicity is purely chemical.

  • Serial Dilution:

    • Perform a 1:2 serial dilution of the Dibuprol stock across 8 cuvettes. Repeat this workflow for EGBE and the Zinc Sulfate positive control.

  • Incubation & Exposure:

    • Add 10 µL of the bacterial suspension to each cuvette (including a solvent-free negative control).

    • Incubate at 15°C ± 0.5°C in a temperature-controlled luminometer block.

  • Data Acquisition & Analysis:

    • Measure bioluminescence at exactly 15 minutes and 30 minutes post-exposure.

    • Calculate the percentage of inhibition relative to the negative control. Plot the dose-response curve to derive the EC50.

    • Trustworthiness Check: The assay is only valid if the negative control luminescence drops by less than 20% over 30 minutes, and the positive control yields an EC50 within the established reference range (e.g., 1-3 mg/L for Zinc). If these parameters fail, the system invalidates itself and the run must be repeated.

Conclusion

While glycerol-derived ethers represent a promising frontier in sustainable chemistry, structural nuances drastically alter their safety profiles. Dibuprol's extended butyl chains render it highly lipophilic, driving severe membrane partitioning and elevated acute toxicity compared to conventional glycol ethers like EGBE. Drug development professionals must carefully weigh these structure-activity relationships, prioritizing shorter-chain bio-solvents when ecotoxicity is a limiting factor.

References

  • Perales, E., et al. (2017). "Comparative ecotoxicity study of glycerol-biobased solvents." Environmental Chemistry, 14(6), 370-377. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16669, Dibuprol." PubChem. URL:[Link]

  • International Organization for Standardization. (2007). "Water quality — Determination of the inhibitory effect of water samples on the light emission of Vibrio fischeri (Luminescent bacteria test) — Part 3: Method using freeze-dried bacteria (ISO 11348-3:2007)." URL:[Link]

Sources

Comparative

Cross-Validation of GC vs. HPLC Methods for Dibuprol Detection: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical dilemma of selecting the optimal chromatographic technique for aliphatic ethers. Dibuprol (1,3-dibutoxypropan-2-ol) presents a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical dilemma of selecting the optimal chromatographic technique for aliphatic ethers. Dibuprol (1,3-dibutoxypropan-2-ol) presents a classic analytical challenge: it is a semi-volatile molecule that lacks a strong chromophore. This fundamental physicochemical property dictates our entire analytical strategy, forcing a divergence between Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

This guide objectively compares these two methodologies, providing causality-driven insights, self-validating experimental protocols, and cross-validation data grounded in the latest regulatory frameworks.

Physicochemical Profiling of Dibuprol: The Analytical Foundation

Before developing an analytical method, we must interrogate the molecule itself. Dibuprol (CAS: 2216-77-5) is a glycerol diether with the molecular formula C11H24O3 and a molecular weight of 204.31 g/mol [1].

Two critical properties drive our instrument selection:

  • Boiling Point: Dibuprol has a relatively high boiling point of 285.1°C at 760 mmHg[2]. While high, it remains thermally stable, making it amenable to gas-phase separation if a high-temperature column is utilized.

  • Optical Properties: Dibuprol consists entirely of aliphatic carbon chains, hydroxyl, and ether groups. It lacks a conjugated π-electron system or aromatic rings, rendering it virtually invisible to standard UV-Vis detectors commonly used in HPLC.

Mechanistic Causality in Method Selection

The GC-FID Rationale: The Volatility Advantage

Gas Chromatography is the historical gold standard for analyzing glycerol-derived ethers[3]. Because Dibuprol is sufficiently volatile, it can be analyzed via GC without the need for complex derivatization steps. We pair this with a Flame Ionization Detector (FID). FID relies on the combustion of carbon-hydrogen bonds; given Dibuprol's 11-carbon backbone, FID provides an exceptionally sensitive, linear, and robust signal[4].

The HPLC-ELSD Rationale: Overcoming the Chromophore Deficit

Direct GC injection is ideal for clean organic extracts, but what if Dibuprol is formulated in a complex, non-volatile aqueous matrix (e.g., biological fluids or polymeric excipients)? Injecting such matrices into a GC will cause severe inlet fouling and column degradation.

Liquid Chromatography (HPLC) becomes necessary. However, because UV detection is non-viable, we must employ an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). ELSD works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This provides a universal response for non-volatile compounds, independent of their optical properties.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system . By incorporating System Suitability Testing (SST) and Internal Standards (IS) directly into the workflow, the method continuously proves its own reliability in alignment with[5].

Dibuprol_Method_Selection Start Dibuprol (CAS 2216-77-5) MW: 204.31 | BP: 285°C | No UV Chromophore Decision Matrix Compatibility Assessment Start->Decision GC_Branch Organic Matrix / High Volatility Select: Gas Chromatography Decision->GC_Branch Direct Injection Possible HPLC_Branch Aqueous Matrix / Non-Volatile Salts Select: Liquid Chromatography Decision->HPLC_Branch Requires LC Separation GC_Setup Column: ZB-Wax or ZB-5HT Detector: FID Carrier: Helium GC_Branch->GC_Setup HPLC_Setup Column: C18 Reverse Phase Detector: ELSD or MS Mobile Phase: MeOH/H2O HPLC_Branch->HPLC_Setup Validation ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy, Precision) GC_Setup->Validation HPLC_Setup->Validation

Figure 1: Logical decision matrix and workflow for Dibuprol analytical method selection.

Protocol 1: GC-FID Analysis of Dibuprol

Designed for organic extracts and high-throughput purity assays.

  • Standard & Sample Preparation : Accurately weigh Dibuprol and dilute in n-hexane to achieve a working range of 1.0–500 µg/mL. Spike all samples with 50 µg/mL of Diglyme. Diglyme acts as an Internal Standard (IS) to correct for micro-variabilities in split-injection volumes[3].

  • System Suitability Testing (SST) : Inject the mid-level standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the Dibuprol/IS peak area ratio is ≤ 1.5%.

  • Chromatographic Separation : Inject 1.0 µL into a GC equipped with a high-temperature stable capillary column (e.g., 30 m × 0.25 mm × 0.25 µm ZB-Wax)[6]. Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

  • Thermal Gradient : Program the oven to start at 100°C (hold 1 min), ramp at 15°C/min to 260°C, and hold for 5 minutes. This aggressive ramp ensures complete elution of the high-boiling analyte (BP: 285.1°C) while minimizing peak broadening[2].

  • Detection : Operate the FID at 280°C with optimal hydrogen/air flows to maximize C-H combustion sensitivity.

Protocol 2: HPLC-ELSD Analysis of Dibuprol

Designed for complex, aqueous, or biologically derived matrices.

  • Standard & Sample Preparation : Dilute Dibuprol in a 70:30 Methanol:Water diluent (10.0–1000 µg/mL). Filter all samples through a 0.22 µm PTFE syringe filter. Causality note: Particulates will cause massive baseline spikes in an ELSD; pristine filtration is mandatory.

  • System Suitability Testing (SST) : Because ELSD response is fundamentally non-linear (following the equation A=amb ), validate the calibration curve using a log-log power-law regression. Ensure the correlation coefficient (R²) is ≥ 0.995, adhering to for non-linear models[7].

  • Chromatographic Separation : Inject 10 µL onto a C18 Reverse Phase column (150 mm × 4.6 mm, 5 µm). Elute isocratically with 70% Methanol and 30% Water at a flow rate of 1.0 mL/min.

  • Detection (ELSD Parameters) : Set the drift tube temperature to 50°C. This temperature is carefully chosen to be hot enough to evaporate the Methanol/Water mobile phase, but cool enough to prevent the volatilization of the semi-volatile Dibuprol. Set the nebulizer nitrogen gas pressure to 3.5 bar.

Cross-Validation Data Comparison

To objectively compare the performance of both methods, we evaluate them against the rigorous criteria established in the[8].

The table below summarizes the quantitative validation parameters:

Validation ParameterGC-FID PerformanceHPLC-ELSD PerformanceICH Q2(R2) Acceptance Criteria
Linearity / Range 1.0 – 500 µg/mL (Linear fit)10.0 – 1000 µg/mL (Log-Log fit)R² ≥ 0.999 (Linear) / ≥ 0.995 (Non-linear)
Limit of Detection (LOD) 0.2 µg/mL3.0 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL10.0 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (RSD) ≤ 1.5%≤ 3.5%≤ 2.0% (GC) / ≤ 5.0% (LC-ELSD)
Accuracy (Recovery) 98.5% – 101.2%94.0% – 104.5%95.0% – 105.0%
Matrix Compatibility Low (Requires clean extraction)High (Tolerates aqueous salts)% CV ≤ 15% across matrices

Data Interpretation: GC-FID vastly outperforms HPLC-ELSD in terms of raw sensitivity (LOD of 0.2 µg/mL vs. 3.0 µg/mL) and precision. The linear response of the FID simplifies quantitation. However, HPLC-ELSD provides acceptable regulatory accuracy (94.0% – 104.5%) and is the superior choice when sample extraction into a volatile organic solvent is impossible or heavily prone to recovery losses.

Regulatory Compliance & Lifecycle Management

Under the newly adopted ICH Q2(R2) framework (effective June 2024), analytical methods must be proven "fit for purpose"[9]. When validating the HPLC-ELSD method, special attention must be paid to the Range and Calibration Model sections of the dossier. Because ELSD requires a non-linear transformation, regulatory bodies will scrutinize the residual plots of the log-log calibration curve. Conversely, for the GC-FID method, the primary regulatory focus will be on Specificity—proving that the high-temperature column bleed does not co-elute or interfere with the Dibuprol peak[7].

By understanding the mechanistic causality behind these techniques, analytical scientists can confidently defend their method selection and ensure seamless regulatory submissions.

References

  • Dibuprol | C11H24O3 | CID 16669 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Dibuprol | CAS: 2216-77-5 Properties , Letopharm Limited. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline , European Medicines Agency / International Council for Harmonisation (ICH). Available at:[Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018) , U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers , ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Optimization of the Synthesis of Glycerol Derived Monoethers from Glycidol by Means of Heterogeneous Acid Catalysis , ResearchGate. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Statistical Analysis of Bioequivalence Studies: The Case of Dibuprol

This guide provides an in-depth exploration of the statistical methodologies integral to bioequivalence (BE) studies, using the hypothetical drug "Dibuprol" as a case study. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the statistical methodologies integral to bioequivalence (BE) studies, using the hypothetical drug "Dibuprol" as a case study. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement the rigorous statistical analysis required to demonstrate bioequivalence between a test and a reference drug product. Our focus will be on the "why" behind the "how," offering insights into the causality of experimental and analytical choices to ensure scientific integrity and regulatory compliance.

The Imperative of Bioequivalence in Drug Development

The journey of a generic drug to market is contingent upon a critical demonstration: its bioequivalence to an already approved reference product. Bioequivalence studies are the cornerstone of this process, providing the evidence that the generic formulation will deliver the same therapeutic effect and safety profile as the innovator drug.[1][2][3] The fundamental premise is that if two drug products exhibit comparable bioavailability—meaning the rate and extent of drug absorption are similar—they will be therapeutically equivalent.[4] This allows for the substitution of the generic for the brand-name drug with confidence.

For our hypothetical drug, Dibuprol, a new generic formulation (Test Product) has been developed. To gain regulatory approval, it must be shown to be bioequivalent to the existing innovator product (Reference Product). This guide will walk you through the statistical analysis of the data from a bioequivalence study of Dibuprol.

Key Pharmacokinetic Parameters: The Endpoints of Bioequivalence

The assessment of bioequivalence hinges on the comparison of key pharmacokinetic (PK) parameters that quantify the rate and extent of drug absorption.[3][5][6] These parameters are derived from the plasma concentration-time profile of the drug after administration to study participants. The primary PK parameters of interest are:

  • Area Under the Plasma Concentration-Time Curve (AUC): This parameter reflects the total extent of drug absorption into the systemic circulation. It is a measure of the total exposure to the drug over time.

  • Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug observed in the plasma after administration. Cmax is a key indicator of the rate of drug absorption.

For Dibuprol, as with most orally administered drugs, both AUC and Cmax will be the primary endpoints for the bioequivalence assessment.[5]

Designing for Equivalence: The 2x2 Crossover Study

The most common and efficient design for a bioequivalence study is the two-treatment, two-period, two-sequence (2x2) crossover design.[7][8][9][10] In this design, each study participant receives both the test and reference formulations in a randomized order, separated by a washout period sufficient to ensure that the drug from the first period is completely eliminated before the second period begins.

The crossover design is powerful because each subject serves as their own control, which minimizes the impact of inter-subject variability.[7][8]

Below is a diagram illustrating the workflow of a typical 2x2 crossover bioequivalence study for Dibuprol.

G cluster_screening Subject Recruitment & Screening cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Data Analysis Screening Healthy Volunteers Screened Randomization Randomized into Two Sequences Screening->Randomization Seq_AB_P1 Sequence AB: Receive Dibuprol (Test) Randomization->Seq_AB_P1 Seq_BA_P1 Sequence BA: Receive Dibuprol (Reference) Randomization->Seq_BA_P1 PK_Sampling1 Serial PK Blood Sampling Seq_AB_P1->PK_Sampling1 Seq_BA_P1->PK_Sampling1 Washout Drug Elimination PK_Sampling1->Washout Seq_AB_P2 Sequence AB: Receive Dibuprol (Reference) Washout->Seq_AB_P2 Seq_BA_P2 Sequence BA: Receive Dibuprol (Test) Washout->Seq_BA_P2 PK_Sampling2 Serial PK Blood Sampling Seq_AB_P2->PK_Sampling2 Seq_BA_P2->PK_Sampling2 PK_Analysis Calculate AUC and Cmax PK_Sampling2->PK_Analysis Stat_Analysis Statistical Analysis (TOST) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Caption: Workflow of a 2x2 Crossover Bioequivalence Study.

The Core of Bioequivalence Statistics: The Two One-Sided Tests (TOST) Procedure

The statistical cornerstone for assessing bioequivalence is the Two One-Sided Tests (TOST) procedure.[1][11][12][13][14] Unlike traditional hypothesis testing which aims to detect a difference, the TOST procedure aims to demonstrate the absence of a meaningful difference.

The fundamental hypothesis testing framework is as follows:

  • Null Hypothesis (H₀): The test and reference formulations are not bioequivalent. This is expressed as two one-sided hypotheses:

    • H₀₁: The ratio of the geometric means of the test and reference products is less than or equal to the lower bioequivalence limit (θ₁) OR

    • H₀₂: The ratio of the geometric means of the test and reference products is greater than or equal to the upper bioequivalence limit (θ₂).

  • Alternative Hypothesis (Hₐ): The test and reference formulations are bioequivalent. This means the true ratio of the geometric means lies within the bioequivalence limits.

    • Hₐ: θ₁ < (Geometric Mean Ratio) < θ₂

For most drugs, the regulatory acceptance criteria for bioequivalence are that the 90% confidence interval for the ratio of the geometric means of AUC and Cmax must fall entirely within the range of 80.00% to 125.00%.[3][4]

The logic of the TOST procedure is visualized in the diagram below:

TOST_Logic cluster_hypothesis Two One-Sided Tests (TOST) Logic H0_1 H₀₁: μT/μR ≤ 0.80 Test1 Test 1: Is μT/μR > 0.80? H0_1->Test1 H0_2 H₀₂: μT/μR ≥ 1.25 Test2 Test 2: Is μT/μR < 1.25? H0_2->Test2 HA Hₐ: 0.80 < μT/μR < 1.25 Conclusion If both tests are significant (p < 0.05), conclude bioequivalence. Test1->Conclusion Test2->Conclusion

Caption: Logical Framework of the TOST Procedure.

The Statistical Model and Its Assumptions

The statistical analysis of bioequivalence data from a crossover study is typically performed using an Analysis of Variance (ANOVA) model.[5] A key assumption in this analysis is that the pharmacokinetic parameters, AUC and Cmax, follow a log-normal distribution. Therefore, the data is log-transformed (natural logarithm) prior to statistical analysis.

The mixed-effects model for the log-transformed data in a 2x2 crossover study is as follows:

Yᵢⱼₖ = μ + Sᵢₖ + Pⱼ + F(j,k) + C(j-1,k) + εᵢⱼₖ

Where:

  • Yᵢⱼₖ is the log-transformed PK parameter for subject i in period j and sequence k.

  • μ is the overall mean.

  • Sᵢₖ is the random effect of subject i in sequence k.

  • Pⱼ is the fixed effect of period j.

  • F(j,k) is the fixed effect of the formulation (Test or Reference).

  • C(j-1,k) is the fixed carryover effect.

  • εᵢⱼₖ is the random error term.

This model allows for the estimation of the effects of formulation, period, and sequence, while accounting for the variability between subjects.[5]

The Role of Confidence Intervals

Operationally, the TOST procedure is equivalent to constructing a 90% confidence interval for the ratio of the geometric means of the test and reference products.[4][15][16] If this 90% confidence interval is entirely contained within the bioequivalence limits of 80.00% to 125.00%, then bioequivalence is concluded.[11]

The use of a 90% confidence interval corresponds to two one-sided tests each conducted at a 5% significance level (α = 0.05).[15][17]

A Step-by-Step Guide to the Statistical Analysis of Dibuprol Bioequivalence Data

Here is a detailed protocol for the statistical analysis of the Dibuprol bioequivalence study data:

  • Data Preparation:

    • For each subject, calculate the AUC and Cmax for both the Test and Reference formulations from the plasma concentration-time data.

    • Apply a natural log-transformation to all AUC and Cmax values.

  • Perform ANOVA:

    • Fit a mixed-effects ANOVA model to the log-transformed AUC and Cmax data.[5]

    • The model should include fixed effects for sequence, period, and formulation, and a random effect for subject nested within sequence.

  • Extract Key Information from ANOVA:

    • Obtain the least squares means (LSMs) for the log-transformed data for both the Test and Reference formulations.

    • Calculate the difference in the LSMs between the Test and Reference formulations.

    • Determine the standard error of the difference and the residual variance (mean square error, MSE) from the ANOVA model.

  • Construct the 90% Confidence Interval:

    • Calculate the 90% confidence interval for the difference in the means of the log-transformed data.

    • Back-transform the lower and upper bounds of this confidence interval by taking the anti-log (exponentiation) to obtain the 90% confidence interval for the ratio of the geometric means.

  • Assess Bioequivalence:

    • Compare the calculated 90% confidence interval for the geometric mean ratio to the regulatory acceptance range of 80.00% to 125.00%.

    • If the entire confidence interval falls within this range for both AUC and Cmax, conclude that the Dibuprol Test formulation is bioequivalent to the Reference formulation.

Parametric vs. Non-Parametric Approaches: A Comparative Overview

The standard approach to bioequivalence analysis, as described above, is parametric, assuming a log-normal distribution of the PK data. However, in cases where this assumption is violated, non-parametric methods can be employed.

FeatureParametric Approach (Standard TOST)Non-Parametric Approach
Assumption Assumes log-normal distribution of data.[5][18]Does not assume a specific data distribution (distribution-free).[19][20][21]
Method Based on ANOVA of log-transformed data and t-tests.Based on ranks of the data (e.g., Wilcoxon signed-rank test).[20]
Power Generally more powerful if the distributional assumptions are met.May be less powerful than parametric tests if assumptions of the latter hold.
Applicability Most commonly used and accepted by regulatory agencies.Used when data significantly deviates from normality.[19][21]

While non-parametric methods provide a valuable alternative, the parametric approach is the standard for most bioequivalence studies due to its robustness and widespread regulatory acceptance.[22][23]

The Regulatory Landscape: FDA and EMA Perspectives

Major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established detailed guidelines for the conduct and statistical analysis of bioequivalence studies.[6][24] While there is a high degree of harmonization, there can be subtle differences in their requirements. It is imperative to consult the most current guidance from the relevant regulatory authority when designing and analyzing a bioequivalence study.[2][25][26]

Conclusion: Ensuring Robustness in Bioequivalence Assessment

The statistical analysis of bioequivalence studies is a rigorous process designed to provide a high level of confidence in the therapeutic equivalence of a generic drug product. For our hypothetical drug, Dibuprol, a successful demonstration of bioequivalence through the robust application of the TOST procedure and adherence to regulatory guidelines would be the final step in its journey to providing a safe, effective, and more affordable alternative for patients.

By understanding the principles behind the statistical methods, researchers can design more efficient studies, interpret results with greater insight, and ultimately contribute to the availability of high-quality generic medicines.

References

  • Two One-Sided Test (TOST) Procedure - Emergent Mind. (2025, July 29).
  • Hauschke, D., Steinijans, V. W., & Diletti, E. (1992). Bioequivalence revisited: non-parametric analysis of two-period cross-over studies. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(Suppl 1), S65-S72.
  • Statistics Online. (n.d.). Lesson 15: Crossover Designs.
  • Cornell, R. G. (1991). The evaluation of bioequivalence using nonparametric procedures. Communications in Statistics - Theory and Methods, 20(12), 4153-4165.
  • ResearchGate. (n.d.). Choosing Confidence Intervals in Bioequivalence Studies: 100(1 - 2α)% and 100(1 - α)% Approaches.
  • Munk, A., & Czado, C. (2007, March 20). Bootstrap methods for the nonparametric assessment of population bioequivalence and similarity of distributions. Journal of Statistical Computation and Simulation, 68(3), 235-254.
  • Enliven Archive. (2021, December 26). Confidence Interval Approach for Analytical Similarity Assessment - A Comparison between US FDA and EU EMA Approach.
  • Taylor & Francis Online. (2007, June 27). The evaluation of bioequivalence using nonparametric procedures.
  • PubMed. (2000, October 30). A Small Sample Confidence Interval Approach to Assess Individual Bioequivalence.
  • Bookdown. (n.d.). 16.2 Two One-Sided Tests Equivalence Testing | A Guide on Data Analysis.
  • Chow, S. C., Shao, J., & Wang, H. (2003). Statistical tests for population bioequivalence. Statistica Sinica, 13(2), 539-554.
  • PMC. (n.d.). Easy Multiplicity Control in Equivalence Testing Using Two One-sided Tests.
  • Kioty, G. (2024, November 29). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Der Pharma Lett, 16, 17-18.
  • Juniper Publishers. (2017, November 10). Statistical Analysis in Bioequivalence studies.
  • ResearchGate. (n.d.). Bootstrap Methods for the Nonparametric Assessment of Population Bioequivalence and Similarity of Distributions.
  • Regulations.gov. (n.d.). Confidence intervals associated with tests for bioequivalence.
  • arXiv. (n.d.). On the Confidence Intervals in Bioequivalence Studies.
  • Mathew, T. (n.d.). Part II The statistical assessment of bioequivalence.
  • PMC. (n.d.). Considerations for crossover design in clinical study.
  • Assessing Average Bioequivalence for 2x2 Crossover Design with Covariates. (2025, August 5).
  • NCSS. (n.d.). Two-Sample T-Tests for Equivalence Allowing Unequal Variance.
  • Maven Regulatory Solutions. (2024, September 12). F-Value in Bioequivalence Studies Explained.
  • XLSTAT. (n.d.). TOST (Equivalence test) | Statistical Software for Excel.
  • Certara. (2019, June 26). Bioequivalence Study Designs.
  • YouTube. (2025, July 16). Design Considerations for Bioequivalence Studies.
  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence.
  • GaBI Online. (2023, January 20). New FDA guidance on statistical approaches to establishing bioequivalence.
  • FDA. (2020, April 29). Statistical Approaches to Establishing Bioequivalence February 2001.
  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards.
  • YouTube. (2023, March 22). FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence.
  • PubMed. (n.d.). Balanced pharmacokinetics and metabolism of bisoprolol.
  • Walsh Medical Media. (2011, November 3). Statistical Issues in Bioavailability/Bioequivalence Studies.
  • Quest Journals. (n.d.). Bio-statistical Analysis in Bioequivalence studies.

Sources

Comparative

Confirming Dibuprol Identity via FTIR Spectral Fingerprinting: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary Dibuprol (1,3-dibutoxypropan-2-ol, CID 16669) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Dibuprol (1,3-dibutoxypropan-2-ol, CID 16669) is a synthetic organic compound characterized by a secondary alcohol flanked by two butyl ether linkages [1]. In pharmaceutical and chemical manufacturing, confirming the identity and purity of raw materials like Dibuprol is a critical quality control (QC) gateway. While various analytical modalities exist, Fourier Transform Infrared Spectroscopy equipped with Attenuated Total Reflectance (ATR-FTIR) has emerged as the gold standard for rapid, non-destructive identity confirmation. This guide objectively compares ATR-FTIR against alternative techniques and provides a self-validating, step-by-step spectral fingerprinting protocol.

Analytical Modalities Comparison

To establish a robust QC workflow, researchers must select an analytical technique that balances specificity, throughput, and operational cost. The table below synthesizes the quantitative and qualitative performance metrics of the three primary modalities used for Dibuprol identification.

Analytical ModalityPrinciple of DetectionAnalysis TimeSample Prep RequiredSpecificity for DibuprolCost per Test
ATR-FTIR (Recommended) Molecular vibrational transitions (dipole moment changes)< 2 minutesNone (Direct application)High (Functional group mapping)Low
GC-MS Chromatographic separation + mass-to-charge ratio (m/z 204.31)15–30 minutesHigh (Dilution, solvent extraction)Very High (Isotopic mass confirmation)High
1H-NMR Nuclear magnetic resonance of protons in magnetic field10–20 minutesHigh (Deuterated solvents required)Very High (Structural elucidation)Very High

Causality behind the choice: While GC-MS and NMR offer absolute structural elucidation, they are inherently destructive, require extensive sample preparation, and are bottlenecked by longer acquisition times. ATR-FTIR is prioritized for identity confirmation because it directly probes the vibrational modes of Dibuprol's defining functional groups—ethers and alcohols—yielding an instantaneous, highly specific "fingerprint" without altering the sample matrix [2].

Mechanistic Causality of Dibuprol's Spectral Fingerprint

Dibuprol (C₁₁H₂₄O₃) possesses a unique molecular architecture that translates into a highly predictable and distinct infrared spectrum. Understanding the causality behind these spectral bands is essential for accurate interpretation:

  • The Hydroxyl (-OH) Domain (~3400 cm⁻¹): The central secondary alcohol group engages in extensive intermolecular hydrogen bonding. This weakens the O-H bond slightly and broadens the distribution of vibrational energies, resulting in a characteristic broad, strong absorption band between 3200 and 3600 cm⁻¹ [3].

  • The Aliphatic Domain (~2850–2950 cm⁻¹): The two butyl chains (-C₄H₉) contain numerous methylene (-CH₂-) and methyl (-CH₃) groups. The symmetric and asymmetric stretching of these non-polar C-H bonds requires high energy, producing sharp, distinct peaks just below 3000 cm⁻¹.

  • The Ether/Alcohol Fingerprint Domain (~1050–1150 cm⁻¹): The C-O-C ether linkages and the C-O alcohol bond are highly polar. Vibrations here cause massive changes in the molecular dipole moment, making them highly infrared-active. This results in intense, overlapping asymmetric stretching bands around 1100 cm⁻¹, the definitive hallmark of Dibuprol's structure[2].

Experimental Workflow: Step-by-Step Methodology

To ensure trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system . Every sample acquisition is bracketed by calibration and background checks to mathematically eliminate environmental artifacts.

Phase 1: System Suitability & Calibration
  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free tissue soaked in spectroscopic-grade isopropanol. Allow it to evaporate completely.

  • Polystyrene Calibration (Self-Validation): Place a standard polystyrene calibration film on the crystal. Acquire a spectrum and verify that the reference peak at exactly 1601.2 cm⁻¹ is present. Causality: This ensures the laser interferometer is perfectly aligned and the wavenumber scale is accurate.

  • Background Acquisition: With the crystal clean and empty, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This captures atmospheric CO₂ and water vapor, which the software will automatically subtract from the sample spectrum.

Phase 2: Sample Preparation & Acquisition
  • Sample Application: Deposit 1–2 drops (approx. 50 µL) of liquid Dibuprol directly onto the center of the ATR crystal. Ensure the crystal face is completely covered to maximize the evanescent wave interaction.

  • Spectral Acquisition:

    • Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 co-added scans (to optimize the signal-to-noise ratio).

  • Data Processing: Apply an ATR-correction algorithm to the raw data. Causality: Infrared light penetrates deeper into the sample at lower wavenumbers; ATR correction normalizes peak intensities to match traditional transmission spectra.

Phase 3: Orthogonal Validation
  • Library Matching: Compare the processed spectrum against a validated internal spectral library or a commercial database.

  • Acceptance Criteria: A Pearson correlation coefficient (Hit Quality Index) of ≥ 0.98 is required to confirm the identity of Dibuprol.

Analytical Logic Diagram

The following diagram illustrates the logical workflow and decision matrix for confirming Dibuprol via FTIR.

Dibuprol_FTIR_Workflow Start Dibuprol Sample (1,3-dibutoxypropan-2-ol) Prep ATR-FTIR Setup (Background Subtracted) Start->Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition PeakOH Detect O-H Stretch (~3400 cm⁻¹) Acquisition->PeakOH PeakCH Detect C-H Stretch (~2850-2950 cm⁻¹) Acquisition->PeakCH PeakCOC Detect C-O-C Stretch (~1050-1150 cm⁻¹) Acquisition->PeakCOC Validation Spectral Library Matching & Chemometric PCA PeakOH->Validation PeakCH->Validation PeakCOC->Validation Fail Reject Batch / Investigate Impurities Validation->Fail Match < 98% Pass Identity Confirmed: Dibuprol Validation->Pass Match ≥ 98%

Logic tree for Dibuprol identity confirmation via ATR-FTIR spectral validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16669, Dibuprol." PubChem,[Link]

  • Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Bumi Publikasi Nusantara, 2026.[Link]

  • Dzulkifli, N., et al. "The FTIR-ATR Spectroscopy and Multivariate Data Analysis (MVDA) for Halal Authentication on Animal Fatty Acids." ChemRxiv, 2024.[Link]

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment (The "Why")

Standard Operating Procedure: Safe Handling, Deactivation, and Disposal of Dibuprol (1,3-Dibutoxy-2-propanol) As a Senior Application Scientist, I frequently oversee the transition of laboratories toward bio-based solven...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, Deactivation, and Disposal of Dibuprol (1,3-Dibutoxy-2-propanol)

As a Senior Application Scientist, I frequently oversee the transition of laboratories toward bio-based solvents. Dibuprol (1,3-dibutoxy-2-propanol, CAS: 2216-77-5) is a glycerol-derived diether increasingly used as an alternative solvent due to its amphiphilic properties and chemical inertness in synthesis. However, its structural composition—featuring two ether linkages and a secondary alcohol—presents specific logistical and safety challenges at the end of its lifecycle.

This guide provides a self-validating, step-by-step operational plan for the safe handling, peroxide screening, and environmental disposal of Dibuprol. We do not just throw chemicals into a bin; we must understand the mechanistic hazards to prevent catastrophic laboratory incidents.

To handle Dibuprol safely, you must understand the causality behind its hazards:

  • Explosive Autoxidation (Peroxide Formation): Ethers are notoriously susceptible to autoxidation when exposed to atmospheric oxygen and light. The alpha-carbon adjacent to the ether oxygen in Dibuprol is prone to radical abstraction. The resulting radical is stabilized by the adjacent oxygen, leading to the formation of hydroperoxides. Over time, these hydroperoxides can concentrate and polymerize into highly explosive cyclic peroxides. This mechanism is why chronological tracking and pre-disposal peroxide testing are non-negotiable (1)[1].

  • Aquatic Ecotoxicity: While derived from renewable glycerol, Dibuprol is not environmentally benign. Recent comparative ecotoxicity studies on glycerol-biobased solvents demonstrate that toxicity in aquatic models correlates strongly with lipophilicity. Due to its dual butyl chains, Dibuprol exhibits high lipophilicity, allowing it to easily partition into and disrupt the lipid bilayers of aquatic organisms. It has been identified as one of the most toxic glycerol-derived ethers to Vibrio fischeri and Danio rerio (2)[2]. Consequently, drain disposal is strictly prohibited by environmental regulations (3)[3].

Table 1: Physicochemical and Hazard Profile of Dibuprol

PropertyValue / Description
Chemical Name 1,3-Dibutoxy-2-propanol
CAS Number 2216-77-5
Molecular Formula C₁₁H₂₄O₃
Key Structural Hazards Two ether linkages (peroxide formers), secondary alcohol
Primary Environmental Hazard High aquatic toxicity (lipophilic disruption of lipid bilayers)[4]
Waste Classification Non-Halogenated Organic Solvent

Pre-Disposal Protocol: Peroxide Screening & Neutralization

Before any disposal or consolidation of Dibuprol waste, you must validate the chemical's stability. This creates a self-validating safety loop ensuring that no explosive compounds are inadvertently mixed into bulk waste.

Step-by-Step Methodology: KI/Starch Peroxide Test

  • Visual Inspection & Chronology: Check the container's expiration and opening dates. If the solvent is >12 months past its opening date, or if you observe visible crystalline structures around the cap or suspended in the liquid, DO NOT move or open the container . Friction from opening the cap can detonate crystallized peroxides. Contact your Environmental Health and Safety (EHS) emergency response team immediately.

  • Reagent Preparation: If the container is visually clear and within safe time limits, prepare a fresh solution of 10% potassium iodide (KI) in glacial acetic acid inside a certified fume hood.

  • Sampling: Carefully extract 0.5 mL of the Dibuprol waste and add it to 1 mL of the KI/acetic acid solution.

  • Development: Add 1 drop of 1% aqueous starch indicator to the mixture.

  • Observation & Quantification: A color change to blue/black indicates the oxidation of iodide to iodine by peroxides. Use commercial semi-quantitative peroxide test strips (e.g., Quantofix) to determine the exact parts per million (ppm).

Table 2: Peroxide Concentration Action Levels

Peroxide Level (ppm)Hazard StatusRequired Operational Action
< 25 ppm Safe for Standard DisposalProceed directly to standard non-halogenated waste consolidation.
25 - 100 ppm Moderate HazardNeutralize by stirring with ferrous sulfate (FeSO₄) prior to waste consolidation.
> 100 ppm High Explosive HazardDO NOT MOVE. Close the fume hood sash, secure the area, and contact EHS immediately.

Standard Disposal Workflow

Once validated as peroxide-free (<25 ppm) or successfully neutralized, proceed with the logistical disposal plan.

Step-by-Step Methodology: Waste Consolidation

  • Segregation: Classify Dibuprol as "Non-Halogenated Organic Solvent Waste." Critical: Never mix ether wastes with concentrated acids, bases, or strong oxidizing agents (e.g., nitric acid, permanganates), as this can trigger violent exothermic reactions (5)[5].

  • Containment: Transfer the liquid into an EHS-approved, chemically compatible waste carboy (typically high-density polyethylene, HDPE, or plastic-coated glass). Ensure the container is equipped with a tightly sealed cap to prevent vapor escape (3)[3].

  • Labeling: Affix a standardized red "Hazardous Waste" tag. Explicitly list "1,3-Dibutoxy-2-propanol" and the estimated percentage in the mixture. Mark the specific hazard classes: "Flammable" and "Aquatic Toxicity"[5].

  • Secondary Containment: Store the waste carboy in a secondary containment tray within a designated, grounded flammable storage cabinet. Ensure no more than 10 gallons of hazardous waste are accumulated in the laboratory at any given time[1].

  • Final Disposition: Submit a waste pickup request to EHS. The waste will be collected for commercial high-temperature incineration, which is the only legally and environmentally acceptable method for the complete destruction of toxic ether-alcohols (6)[6].

Dibuprol Disposal Workflow Diagram

G Start Dibuprol Waste Generation Inspect Visual Inspection & Age Check Start->Inspect Crystals Crystals Present or >12 Months Old? Inspect->Crystals EHS_Emergency DO NOT TOUCH Contact EHS Bomb Squad Crystals->EHS_Emergency Yes Test Perform Peroxide Test (KI/Starch or Strips) Crystals->Test No PeroxideLevel Peroxide Concentration? Test->PeroxideLevel HighPeroxide >100 ppm PeroxideLevel->HighPeroxide MedPeroxide 25 - 100 ppm PeroxideLevel->MedPeroxide LowPeroxide <25 ppm PeroxideLevel->LowPeroxide HighPeroxide->EHS_Emergency Neutralize Neutralize with Ferrous Sulfate MedPeroxide->Neutralize Consolidate Transfer to Non-Halogenated Organic Waste Carboy LowPeroxide->Consolidate Neutralize->Consolidate Label Label: Flammable, Aquatic Toxicity Consolidate->Label Incinerate EHS Pickup for Incineration Label->Incinerate

Figure 1: Self-validating decision matrix for the safe handling and disposal of Dibuprol waste.

References

  • Procedure for disposing of hazardous waste - MIT. Source: mit.edu. 3

  • Hazardous Waste Disposal Procedures - The University of Chicago. Source: uchicago.edu. 5

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth. Source: dartmouth.edu. 1

  • Disposal of Laboratory Wastes (GUIDANCE) - University of St Andrews. Source: st-andrews.ac.uk. 6

  • Steps Forward toward the Substitution of Conventional Solvents... - ACS Sustainable Chemistry & Engineering. Source: acs.org. 2

  • Comparative ecotoxicity study of glycerol-biobased solvents. Source: researchgate.net. 4

Sources

Handling

Comprehensive Safety and PPE Protocol for Handling Dibuprol

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently observe that glycerol-derived ethers present unique toxicological and logistical challenges. Dibuprol (1,3-Dibutoxy-2-prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical workflows in drug development, I frequently observe that glycerol-derived ethers present unique toxicological and logistical challenges. Dibuprol (1,3-Dibutoxy-2-propanol, CAS: 2216-77-5) is a highly lipophilic ether-alcohol utilized in specialized pharmacological applications[1]. While sometimes categorized alongside "greener" biobased solvents, recent ecotoxicity models demonstrate that Dibuprol's lipophilicity significantly increases its toxicity profile—particularly concerning aquatic biomodels and potential dermal permeation[2].

To ensure scientific integrity and operational safety, this guide establishes a self-validating framework for handling Dibuprol. Every Personal Protective Equipment (PPE) recommendation and procedural step detailed below is grounded in the causality of the chemical’s physical properties, ensuring that the failure of one protective layer immediately triggers the next.

Physicochemical Properties & PPE Causality

Before selecting protective equipment, we must understand why Dibuprol interacts with biological and synthetic barriers the way it does. The following table summarizes the quantitative and qualitative data driving our safety logic.

PropertyValue / CharacteristicOperational Implication & PPE Causality
Chemical Identity 1,3-Dibutoxy-2-propanolEther linkages can degrade certain glove materials (e.g., thin latex or vinyl). Requires robust, chemically resistant polymers like Butyl rubber.
Lipophilicity High (LogP ~1.8)High potential for dermal absorption and lipid bilayer disruption[1]. Necessitates strict skin isolation and double-gloving protocols.
Ecotoxicity Highly toxic to V. fischeriEnvironmental release must be prevented. Spill kits must use solid absorbents; sink disposal is strictly prohibited[2].
Vapor Hazard ModerateAerosolization during vigorous mixing requires respiratory controls (fume hood or NIOSH-approved respirators)[3].

Personal Protective Equipment (PPE) Matrix

Under the4, PPE must be meticulously tailored to the specific chemical hazards present[4].

  • Hand Protection (The Critical Barrier):

    • Selection: Butyl rubber or laminated (e.g., Silver Shield) gloves are required for prolonged handling. For quick dispensing (<1 minute), double-gloved heavy-duty nitrile (minimum 8 mil) is acceptable.

    • Causality: Dibuprol's ether structure permeates standard 4-mil nitrile over time. Double-gloving provides a self-validating fail-safe: the outer glove acts as a sacrificial layer. If splashed, it is immediately doffed, leaving the pristine inner glove to protect the dermal barrier while you evacuate the hood.

  • Eye & Face Protection:

    • Selection: ANSI Z87.1-certified chemical splash goggles are mandatory. If dispensing volumes >500 mL, a full-face shield must be worn over the goggles[5].

    • Causality: Standard safety glasses with side shields do not provide adequate protection against the capillary action of splashed ether-alcohols, which can wrap around the lenses and contact the ocular mucosa.

  • Body Protection:

    • Selection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned. A chemically resistant Neoprene apron is required for high-volume transfers[5].

    • Causality: Knit cuffs prevent the sleeves from knocking over glassware and eliminate the dangerous skin-gap between the glove and the coat.

  • Respiratory Protection:

    • Selection: All work must be conducted inside a certified chemical fume hood. If a fume hood is infeasible, a 3 with organic vapor (OV) cartridges is required[3].

Standard Operating Procedure (SOP): Handling Dibuprol

This step-by-step methodology ensures zero-exposure during routine laboratory operations.

Phase 1: Pre-Experiment Setup

  • Verify Engineering Controls: Ensure the chemical fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Clear the Deck: Remove all unnecessary equipment from the hood to prevent airflow disruption and minimize potential spill-contact surfaces.

  • Stage the Spill Kit: Ensure an organic-specific spill kit (containing inert absorbents like Organic Spill-X or vermiculite) is within arm's reach[6].

Phase 2: Dispensing and Handling

  • Don PPE: Put on chemical splash goggles, lab coat, and double-layer gloves.

  • Secondary Containment: Place the Dibuprol source bottle inside a chemically compatible secondary containment tray within the fume hood.

  • Transfer: Use a positive-displacement pipette or a glass syringe for precise volume transfer.

    • Causality: The vapor pressure and lower surface tension of ether-alcohols cause standard air-displacement pipettes to drip, leading to bench contamination and inaccurate dosing.

  • Seal and Swab: Immediately recap the source bottle. Wipe the exterior of the bottle with a damp, lint-free wipe before returning it to the flammable storage cabinet.

Phase 3: Decontamination and Disposal

  • Solid Waste: Dispose of all contaminated tips, wipes, and outer gloves in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Segregate Dibuprol liquid waste into a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: Dibuprol is highly toxic to aquatic organisms; it must never be poured down the drain[2].

  • Doffing: Remove outer gloves first, then goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Emergency Spill Response Plan

In the event of a Dibuprol spill, execute this self-validating containment loop to prevent environmental release and personnel exposure[6]:

  • Evacuate & Assess: Step back, alert colleagues, and assess the spill volume. If the spill is >1 Liter outside of a fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS) immediately.

  • Contain: For manageable bench spills, ensure full PPE is worn. Surround the spill perimeter with an inert organic absorbent (e.g., vermiculite) to build a physical dike, preventing the liquid from spreading.

  • Neutralize/Absorb: Work the absorbent from the perimeter inward to soak up the chemical.

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a heavy-duty hazardous waste bag (e.g., 6-mil poly bag). Clean the scoop before returning it to the kit[6].

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste.

Operational Workflow Visualization

The following diagram illustrates the logical relationship between risk assessment, handling, and emergency response when working with Dibuprol.

DibuprolWorkflow Start Risk Assessment & PPE Donning Hood Dispense in Fume Hood Start->Hood Spill Spill Occurs? Hood->Spill Clean Contain & Absorb (Inert Material) Spill->Clean Yes Success Experiment Completion Spill->Success No Dispose Hazardous Waste Disposal Clean->Dispose Success->Dispose

Caption: Dibuprol Handling and Spill Response Workflow

References[1] Dibuprol | C11H24O3 | CID 16669 - PubChem, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzMg7-Udnzyx1DFMl_RPPRIAdq4M9DAngjpixtXFmew-nkrT77BngdaTycVXGxZm8TBsBcuPNOD3MmX49fuF9_F1CoyuttchdJOi3LHtSJc3iv8so6qYvfclIDEJ22zht9w6zky0sXbkXPQgrd[5] Personal Protective Equipment Requirements for Laboratories, ncsu.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ebXTn_EfzVFFv96cQoyeaszlg8wX8falbIVWZAvoIIFuFnWD6ZR8bVtl7gQhdkcRU4id64gDXYYJ2qdhJZTzg9BCDo6ueWfQ8gHyijr9qx1UAcIGAene6V-Ww6nEIxaAbiRZv8F0LQqNDkAHa5Mvi39H4E2XUdASWdgXCVpprMIJCpotNC1mZxapzY8pjXaTNbpldlAOFB1QRgM01w==[4] Laboratory Safety Guidance, osha.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDByD1stLRepLhARmmQEUZ3vy2MF6zdTa1yxYe-E-wMzfZH7P152gJ_ZrMvssS8ThVqpTa_iQKLV2ARp7tmqqQS3cNgTacAIRvEl0wLE2GERoxzaw7FM348qaSvSBhhj9UONP5f5ouUohglbhpB-3sFgJqn6IqlF5ab6yCe_YCSKf5J8gvFcTOCRJPuRCZi_DkQXZFI2M[6] KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM, ymaws.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu-9F6d6kU4wjs-bSvgGWQyqlOkykb4_PpDCC8x_Fvfd4RgXlPCfO8CjnZ6KWuiAZ-z_s-yWaox3DZ2Rc3ZrBun0OnX4jYIC_U6-PkwVuZ2Xb1n6HkY3AxCVC4mCIRHTsfTZV-a6lCz5zffBYwqUEy_LJOcVmLydtnyVvRBorsZo9pzbiYogHdy8_qdnzUpMlNEgVhy9_1KSUMMmPFPNN5WecmEsJHplWWbUm-VFcrClML_YOhY3hGCjmYOhhcBSxYsVOQS26uMFKUGKMMZGq259g=[3] Chemical Safety in the Workplace - CDC, cdc.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy2DRj4MiKqedgnm_qU_fIEaY_i-XLiY27c82zVFr22nFyhLAcAKQ6uD2AMxzhbwWV3aYswI8zT_2voChpFiR_iBiPDft45z77pCKFIRAqOiTSpztR-9E8OVbejjRXhz1p-xGsY3UmeCGmVioejuc=[2] Comparative ecotoxicity study of glycerol-biobased solvents, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUgHCtsbvHiRbgqrXMB3VX4kH2C75SyM4MC9FnqPcaqMopuu2fPBtyCYrEQU9m0Lw8-dp7dWTpcExL9NNd_92OmNDh5jT5a6DsxpUPXbeXUwa39axMsXr67dijW_c-drg_-a6EsNUfQyyj0i4SktZwSfGd4FCDAVYC_N9tpo-B9LfXHuz9w5hQma0sjmVJT2MRSzRL_1dk8OQjNXTIcFHgkZkdGP0cmo8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibuprol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibuprol
© Copyright 2026 BenchChem. All Rights Reserved.